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Core Science & Biosynthesis

Foundational

Introduction: The Significance of (R)-5-Bromo-2-methylindoline in Modern Drug Discovery

An In-Depth Technical Guide to the Structural Characterization and Analysis of (R)-5-Bromo-2-methylindoline The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Characterization and Analysis of (R)-5-Bromo-2-methylindoline

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure provides an excellent framework for presenting functional groups in a well-defined spatial orientation, facilitating precise interactions with biological targets like enzymes and receptors. The introduction of chirality, as seen in (R)-5-Bromo-2-methylindoline, adds a critical layer of complexity and specificity.

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles because biological systems are themselves chiral.[1][2][3] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that emphasize the need to develop single-enantiomer drugs to maximize therapeutic efficacy and minimize potential adverse effects.[4]

(R)-5-Bromo-2-methylindoline is a key chiral building block. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methyl group at the chiral C2-position influences the molecule's conformation and binding interactions. This guide provides a comprehensive overview of the essential analytical techniques required to fully characterize the structure, purity, and absolute stereochemistry of (R)-5-Bromo-2-methylindoline, offering field-proven insights for researchers in drug development.

Part 1: Foundational Physicochemical and Spectroscopic Identity

A complete structural elucidation begins with confirming the molecule's basic identity and properties. This involves a multi-technique approach where each method provides a unique piece of the structural puzzle.

Molecular Identity and Properties

The fundamental properties of (R)-5-Bromo-2-methylindoline are summarized below. This data serves as the initial reference point for all subsequent analyses.

PropertyValueSource
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol [5]
IUPAC Name (2R)-5-bromo-2-methyl-2,3-dihydro-1H-indoleN/A
CAS Number 107834-37-7 (for 5-bromo-2-methylisoindoline, a related isomer)[5]
Appearance Typically an off-white to light brown solid
Structure Chemical structure of 5-Bromo-2-methylisoindoline (Structure of a related isomer, 5-bromo-2-methylisoindoline)[5]

Note: Data for the specific (R)-indoline enantiomer is sparse; some data is inferred from the related achiral indole or isomeric structures.

Integrated Spectroscopic Workflow

The comprehensive characterization of a chiral molecule like (R)-5-Bromo-2-methylindoline is not a linear process but an integrated workflow. Different spectroscopic techniques are employed synergistically to build a complete and validated structural picture.

G MS Mass Spec (MS) NMR NMR (1H, 13C) MS->NMR IR_Raman Vibrational Spec. (IR/Raman) NMR->IR_Raman Confirms Connectivity HPLC Chiral HPLC NMR->HPLC Provides Structural Context UV_Vis UV-Vis Spec. IR_Raman->UV_Vis XRay X-Ray Crystallography HPLC->XRay Result Fully Characterized (R)-5-Bromo-2-methylindoline XRay->Result Defines Absolute Configuration

Caption: Integrated workflow for the structural elucidation of a chiral molecule.

Part 2: Core Spectroscopic Characterization Techniques

This section details the experimental protocols and data interpretation for the primary spectroscopic methods used to determine the molecule's two-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6] It provides detailed information about the connectivity of atoms and their chemical environment.

Expertise & Causality: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. A high-field spectrometer (≥400 MHz) is recommended to achieve adequate signal dispersion, which is essential for resolving complex splitting patterns in the aromatic region.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Weigh approximately 5-10 mg of (R)-5-Bromo-2-methylindoline for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.[6][8]

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize resolution and line shape.[7]

  • Data Acquisition (¹H NMR):

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set to approximately 12-16 ppm.[8]

    • Acquisition Time: Use an acquisition time of at least 2-3 seconds for good digital resolution.[7]

    • Number of Scans: Average 16-64 scans to achieve a good signal-to-noise ratio.[8]

  • Data Acquisition (¹³C NMR):

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence.

    • Spectral Width: Set to approximately 200-220 ppm.

    • Number of Scans: Average a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase correction and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]

Data Interpretation (Predicted for (R)-5-Bromo-2-methylindoline)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Correlations (COSY/HSQC)
N-H ~3.5 - 4.5Broad singlet (br s)Correlates with C2 and C7a
H-4 (Aromatic) ~7.2 - 7.3Doublet (d)Correlates with H-6
H-6 (Aromatic) ~7.0 - 7.1Doublet of doublets (dd)Correlates with H-4 and H-7
H-7 (Aromatic) ~6.6 - 6.7Doublet (d)Correlates with H-6
H-2 (Aliphatic) ~3.8 - 4.2Multiplet (m)Correlates with CH₃ and H-3 protons
H-3 (Aliphatic) ~2.7 - 3.2Two Doublets of doublets (dd)Correlates with H-2
C2-CH₃ ~1.2 - 1.4Doublet (d)Correlates with H-2

Note: These are predicted values based on the analysis of similar indoline and bromo-indole structures. Actual values may vary.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Expertise & Causality: For a molecule like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.[10] EI is a classic, high-energy method that often produces fragment ions, giving clues about the molecule's structure. ESI is a softer technique, ideal for generating the intact molecular ion, which is crucial for accurate mass determination.[10] The presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic "M" and "M+2" peak pattern with nearly equal intensity, which is a definitive signature for a monobrominated compound.

Experimental Protocol: HRMS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8]

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Observe the isotopic pattern to confirm the presence of one bromine atom. Use the accurate mass to calculate the elemental formula.

Predicted Data:

  • Expected [M+H]⁺ for C₉H₁₁Br¹N⁺ (using ⁷⁹Br): 212.0075

  • Expected [M+H]⁺ for C₉H₁₁Br¹N⁺ (using ⁸¹Br): 214.0055

  • Observation: Two peaks of nearly equal intensity separated by ~2 Da.

Vibrational Spectroscopy (FTIR/Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.[11][12] While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures scattered light due to changes in polarizability.[13][14] They provide complementary information.[11]

Expertise & Causality: For a solid sample, the Attenuated Total Reflectance (ATR) accessory for FTIR is highly efficient as it requires minimal sample preparation and provides high-quality spectra.[6] Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds within the aromatic ring that may be weak in the IR spectrum.[14][15]

Experimental Protocol: FTIR (ATR)

  • Instrument Setup: Collect a background spectrum of the clean, empty ATR crystal.[6]

  • Sample Preparation: Place a small amount of the solid (R)-5-Bromo-2-methylindoline powder directly onto the ATR crystal.

  • Data Acquisition: Apply firm pressure to ensure good contact and collect the sample spectrum over a range of 4000-400 cm⁻¹.[8]

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Key Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeNotes
3300 - 3400 N-H stretchA moderately sharp peak characteristic of a secondary amine.
2850 - 3000 C-H stretchAliphatic (CH, CH₂, CH₃) and aromatic (C-H) stretches.
1580 - 1610 C=C stretchAromatic ring stretching vibrations.
1450 - 1500 C=C stretchAromatic ring stretching vibrations.
1000 - 1100 C-N stretchAliphatic amine C-N stretching.
500 - 600 C-Br stretchCharacteristic stretch for the carbon-bromine bond.
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its system of conjugated π-electrons.

Expertise & Causality: The indoline core, with its benzene ring fused to a non-aromatic five-membered ring, has a different electronic structure than its fully aromatic indole counterpart.[16] The indoline spectrum will resemble that of a substituted aniline, with characteristic absorption maxima (λ_max) typically below 300 nm. The choice of solvent can influence the position of these maxima.[17]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).[18]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Scan the absorbance of the sample from approximately 200 nm to 400 nm.

Predicted Data:

  • λ_max: Expect absorption maxima around 250-260 nm and a shoulder or second peak around 290-300 nm, characteristic of the substituted aniline-type chromophore.[16][19]

Part 3: Stereochemical Analysis

Confirming the identity of a chiral molecule requires not only determining its structure but also its enantiomeric purity and absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.[20][21]

Expertise & Causality: The separation relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector.[22] The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, therefore, different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and are a common starting point for method development for a wide range of chiral compounds.[23][24]

G cluster_0 HPLC System cluster_1 Separation Principle cluster_2 Resulting Chromatogram MobilePhase Mobile Phase (e.g., Hexane/IPA) Injector Injector (Racemic Mixture) MobilePhase->Injector Pump HPLC Pump Pump->MobilePhase Column Chiral Stationary Phase (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Intensity vs. Time R_Enantiomer (R)-Enantiomer Interaction_R Weak Interaction (Fast Elution) R_Enantiomer->Interaction_R S_Enantiomer (S)-Enantiomer Interaction_S Strong Interaction (Slow Elution) S_Enantiomer->Interaction_S CSP_Interaction CSP

Caption: Workflow and principle of chiral HPLC separation.

Experimental Protocol: Chiral HPLC

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Selection: Start with a normal-phase mobile phase, typically a mixture of hexane and isopropanol (IPA). Vary the ratio (e.g., 90:10, 80:20) to optimize separation.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Data Acquisition: Inject the sample onto the column at a constant flow rate (e.g., 1.0 mL/min) and monitor the elution profile with a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

X-ray Crystallography

While chiral HPLC can determine enantiomeric purity, it cannot definitively assign the absolute configuration (i.e., which peak corresponds to R and which to S). Single-crystal X-ray crystallography is the unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[25]

Expertise & Causality: This technique requires a high-quality single crystal of the compound. The determination of the absolute configuration relies on anomalous dispersion, an effect that is most pronounced when using copper radiation (Cu Kα) and when heavier atoms (like bromine) are present in the molecule.[25] The Flack parameter is a critical value calculated during structure refinement; a value close to zero for the correct enantiomer confirms the absolute configuration with high confidence.[25]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a single, diffraction-quality crystal of (R)-5-Bromo-2-methylindoline. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer equipped with a Cu Kα radiation source. Collect diffraction data over a wide range of angles.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.

  • Absolute Configuration Determination: Refine the structural model against the experimental data. The refinement will produce a Flack parameter. A value near 0 indicates the correct absolute configuration has been assigned; a value near 1 indicates the opposite configuration.[25]

Conclusion

The structural characterization of (R)-5-Bromo-2-methylindoline is a multi-faceted process that requires the synergistic application of several advanced analytical techniques. NMR and mass spectrometry establish the fundamental connectivity and molecular formula. Vibrational and UV-Vis spectroscopy confirm functional groups and electronic properties. Critically, for a chiral molecule destined for pharmaceutical development, chiral HPLC is essential for quantifying enantiomeric purity, while X-ray crystallography provides the definitive, unambiguous assignment of the absolute (R)-configuration. Following the integrated workflow and rigorous protocols outlined in this guide ensures a comprehensive and trustworthy characterization, forming a solid foundation for its application in drug discovery and development.

References

  • A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.
  • Dieng, S. D. Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons.
  • UV Vis Spectra of Indole Analogues - Research Data Australia.
  • Structures of indoline dyes and b) normalized UV/Vis absorption spectra... - ResearchGate.
  • 5-Bromo-2-methylindole 98 1075-34-9 - Sigma-Aldrich.
  • Electronic Absorption and Fluorescence Spectra of Indole. Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE.
  • 5-Bromo-2-methylisoindoline | C9H10BrN | CID 285848 - PubChem.
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science.
  • Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy.
  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC.
  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of - RSIS International.
  • 5-Bromo-2-methylindole | C9H8BrN | CID 5003968 - PubChem.
  • Chiral Phosphoric Acid-Catalyzed Enantioselective Dearomative Electrophilic Hydrazination: Access to Chiral Aza-Quaternary Carbon Indolenines | ACS Catalysis - ACS Publications.
  • 5-BROMO-2-METHYLINDOLE 1075-34-9 wiki - Guidechem.
  • Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers | Journal of the American Chemical Society.
  • Spectroscopic Profile of 5-Bromoindole: A Technical Guide - Benchchem.
  • VIBRATIONAL SPECTROSCOPY IR AND RAMAN.
  • Bis-indole chiral architectures for asymmetric catalysis - PMC - NIH.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Chiral HPLC Separations - Phenomenex.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • 5-Bromo-2-methylindole, 96% 5 g | Buy Online | Thermo Scientific Chemicals.
  • The significance of chirality in contemporary drug discovery-a mini review - PMC.
  • Vibrational Spectroscopy (IR, Raman) - Department Chemie und Biologie.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • The Significance of Chirality in Drug Design and Development - PMC.
  • X-ray crystallography and chirality: understanding the limitations - ResearchGate.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • The significance of chirality in contemporary drug discovery-a mini review - Semantic Scholar.
  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants - UB.
  • Chirality in Drug Molecules: Synthetic and Biological Implications - Hilaris Publisher.
  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI.
  • Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates - Benchchem.
  • Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples - MDPI.
  • Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[18]. - ResearchGate. Available at:

  • CHAPTER 5 NMR SPECTROSCOPY - University of Pretoria.
  • (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione - ResearchGate.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI.
  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - ResearchGate.
  • Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS) - Thermo Fisher Scientific.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • Mass Spectrometry in Organometallic Chemistry - UVic.
  • Accelerating Mass Spectrometric Analysis: From Ionization to Data Interpretation.

Sources

Exploratory

A Comprehensive Technical Guide to (R)-5-Bromo-2-methylindoline for Advanced Drug Discovery

For Immediate Release An In-depth Technical Guide on (R)-5-Bromo-2-methylindoline: Synthesis, Properties, and Applications in Modern Drug Development This whitepaper serves as a detailed technical guide for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide on (R)-5-Bromo-2-methylindoline: Synthesis, Properties, and Applications in Modern Drug Development

This whitepaper serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the chiral molecule (R)-5-Bromo-2-methylindoline. It provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, potential applications in drug discovery, analytical methodologies, and safety protocols.

Core Compound Identification

IdentifierValueSource
CAS Number 916903-14-5[1]
IUPAC Name (2R)-5-Bromo-2-methyl-2,3-dihydro-1H-indole
Molecular Formula C₉H₁₀BrN[1]
Molecular Weight 212.09 g/mol [1]
SMILES C[C@H]1CC2=C(C=C(Br)C=C2)N1[1]

Physicochemical Properties

(R)-5-Bromo-2-methylindoline is a chiral halogenated indoline derivative. The presence of the bromine atom and the chiral center at the 2-position makes it a valuable building block for creating complex molecular architectures with specific stereochemistry, a critical aspect in the development of targeted therapeutics.

PropertyValue
Appearance White to off-white crystalline powder
Purity ≥95% (typically available)[1]
Storage Conditions 4°C, protect from light[1]
Topological Polar Surface Area (TPSA) 12.03 Ų
logP 2.8056
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 0

Synthesis of (R)-5-Bromo-2-methylindoline

The synthesis of enantiomerically pure (R)-5-Bromo-2-methylindoline presents a significant chemical challenge. Two primary strategies are considered: the resolution of a racemic mixture and an asymmetric synthesis approach.

Racemic Synthesis and Chiral Resolution

A common and practical approach involves the synthesis of the racemic 5-Bromo-2-methylindoline followed by chiral separation.

Step 1: Synthesis of 5-Bromoindoline

The synthesis of the parent 5-bromoindoline can be achieved through the bromination of N-acetylindoline followed by deprotection. This method offers good yields and regioselectivity.[2]

Step 2: N-Alkylation and Racemization

The introduction of the methyl group at the 2-position can be a complex process. A potential route involves the synthesis of 2-methylindole followed by reduction and bromination. However, a more direct approach would be the reductive amination of a suitable ketone precursor.

Step 3: Chiral Resolution

The resolution of racemic 5-Bromo-2-methylindoline can be achieved using chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral Resolution of (±)-5-Bromo-2-methylindoline

  • Column Selection: A polysaccharide-based chiral stationary phase, such as amylose or cellulose derivatives, is recommended for the separation of heterocyclic enantiomers.[3][4]

  • Mobile Phase Optimization: A screening of mobile phases, including normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) systems, should be performed to achieve optimal separation.

  • Injection and Detection: The racemic mixture is dissolved in a suitable solvent and injected onto the column. The separated enantiomers are detected using a UV detector.

  • Fraction Collection: The fractions corresponding to each enantiomer are collected separately. The (R)-enantiomer is identified based on its elution order relative to a known standard or by chiroptical methods such as circular dichroism.

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution N-Acetylindoline N-Acetylindoline N-Acetyl-5-bromoindoline N-Acetyl-5-bromoindoline N-Acetylindoline->N-Acetyl-5-bromoindoline Bromination 5-Bromoindoline 5-Bromoindoline N-Acetyl-5-bromoindoline->5-Bromoindoline Deprotection Racemic 5-Bromo-2-methylindoline Racemic 5-Bromo-2-methylindoline 5-Bromoindoline->Racemic 5-Bromo-2-methylindoline N-Alkylation/ Other methods Separated Enantiomers Separated Enantiomers Racemic 5-Bromo-2-methylindoline->Separated Enantiomers Chiral HPLC (R)-5-Bromo-2-methylindoline (R)-5-Bromo-2-methylindoline Separated Enantiomers->(R)-5-Bromo-2-methylindoline Fraction Collection

Caption: Workflow for Racemic Synthesis and Chiral Resolution.

Enantioselective Synthesis

A more elegant and efficient approach is the direct enantioselective synthesis of the desired (R)-enantiomer. Modern catalytic methods offer the potential for high enantioselectivity.

A plausible strategy involves the palladium-catalyzed asymmetric C(sp³)–H activation and cyclization of a suitable N-substituted aniline precursor. This method has been successfully applied to the synthesis of enantioenriched 2-methyl indolines.[5]

Conceptual Protocol: Enantioselective Synthesis

  • Precursor Synthesis: Synthesis of a suitable 2-halo-N-isopropylanilide precursor.

  • Catalytic Cyclization: The precursor is subjected to a palladium catalyst with a chiral diphosphine ligand. The choice of ligand is crucial for achieving high enantioselectivity.

  • Work-up and Purification: The reaction mixture is worked up to remove the catalyst and byproducts. The enantioenriched product is purified by column chromatography.

G 2-Halo-N-isopropylanilide 2-Halo-N-isopropylanilide (R)-5-Bromo-2-methylindoline (R)-5-Bromo-2-methylindoline 2-Halo-N-isopropylanilide->(R)-5-Bromo-2-methylindoline Asymmetric C-H Activation/ Cyclization Pd Catalyst\nChiral Ligand Pd Catalyst Chiral Ligand Pd Catalyst\nChiral Ligand->(R)-5-Bromo-2-methylindoline

Caption: Enantioselective Synthesis via Catalytic C-H Activation.

Applications in Drug Development

The indoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications through cross-coupling reactions.[6] (R)-5-Bromo-2-methylindoline is a valuable chiral building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Kinase Inhibitors

Many kinase inhibitors incorporate the indole or indoline nucleus. The bromine atom on (R)-5-Bromo-2-methylindoline can be readily functionalized to explore the chemical space around the core scaffold, enabling the optimization of binding affinity and selectivity for specific kinase targets. For instance, derivatives of 5-bromoindole have been investigated as inhibitors of EGFR and VEGFR-2 tyrosine kinases, which are implicated in cancer progression.[7]

G cluster_0 Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Downstream Signaling Phosphorylation Cascade Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Downstream Signaling->Cell Proliferation, Angiogenesis (R)-5-Bromo-2-methylindoline\nDerivative (R)-5-Bromo-2-methylindoline Derivative (R)-5-Bromo-2-methylindoline\nDerivative->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Anti-inflammatory Agents

Indoline-based compounds have been explored as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[8] The specific stereochemistry of (R)-5-Bromo-2-methylindoline can be crucial for achieving potent and selective inhibition of these targets.

Analytical Methods

The characterization and quality control of (R)-5-Bromo-2-methylindoline require a combination of chromatographic and spectroscopic techniques.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable modifier (e.g., trifluoroacetic acid) can be used to determine the chemical purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to confirm the molecular weight and identify any volatile impurities.

Enantiomeric Purity Determination
  • Chiral HPLC: As described in the synthesis section, chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of (R)-5-Bromo-2-methylindoline.

  • Chiral Gas Chromatography (GC): Chiral GC with a cyclodextrin-based column can also be used for the enantiomeric separation of volatile derivatives of the compound.

Sample Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Chiralpak® IA or a similar polysaccharide-based column.

  • Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Safety and Handling

(R)-5-Bromo-2-methylindoline should be handled by trained personnel in a well-ventilated laboratory.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

References

  • PubChem. 5-Bromo-2-methylisoindoline. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-2-methylindole. National Center for Biotechnology Information. [Link]

  • DSpace@MIT. Progress in Transition Metal-Based Enantioselective Catalysis. [Link]

  • PrepChem.com. Synthesis of 5-bromo-indoline. [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation. [Link]

  • HETEROCYCLES. A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. [Link]

  • WIPO Patentscope. 106432040 Environment-friendly synthesis method for medicine intermediate 5-bromoindole. [Link]

  • Royal Society of Chemistry. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • PubChemLite. 5-bromo-2-methylindole (C9H8BrN). [Link]

  • National Center for Biotechnology Information. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

  • ResearchGate. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

  • ChemistrySelect. Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives as Potential VEGFR-2 TK Inhibitors. [Link]

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Foundational

Technical Guide: Enantioselective Synthesis of (R)-5-Bromo-2-methylindoline

This guide details the enantioselective synthesis of (R)-5-Bromo-2-methylindoline , a critical chiral pharmacophore used in the development of androgen receptor modulators and other bioactive heterocycles.[1] The content...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the enantioselective synthesis of (R)-5-Bromo-2-methylindoline , a critical chiral pharmacophore used in the development of androgen receptor modulators and other bioactive heterocycles.[1]

The content prioritizes Iridium-catalyzed asymmetric hydrogenation as the primary industrial standard due to its atom economy and scalability, while providing Kinetic Resolution as a robust alternative for non-specialized laboratories.

[1]

Executive Summary

  • Target Molecule: (R)-5-Bromo-2-methylindoline[1][2]

  • CAS: 916903-14-5[1][2]

  • Molecular Weight: 212.09 g/mol [1][2][3]

  • Key Application: Chiral building block for medicinal chemistry (e.g., synthesis of selective androgen receptor modulators).

  • Primary Challenge: The C2-stereocenter is prone to oxidation; maintaining enantiopurity requires strict control of reaction parameters.[1]

  • Recommended Route: Iridium-catalyzed asymmetric hydrogenation of N-protected indole.[1][4]

Retrosynthetic Analysis & Strategy

To access the (R)-enantiomer with high optical purity (>95% ee), we must bypass the thermodynamic instability of the unprotected indole. The most robust disconnection relies on the asymmetric reduction of the C2-C3 double bond of the corresponding indole precursor.

Strategic Considerations
  • Substrate Activation: Unprotected indoles are poor substrates for hydrogenation due to catalyst poisoning by the free N-H. N-protection (Boc, Ac, or Ts) is mandatory to activate the C2-C3 bond and direct the metal center.

  • Catalyst Selection: Ruthenium and Rhodium systems often require harsh conditions or fail with 2-substituted indoles.[1] Iridium/P-N ligand complexes (Pfaltz-type) are the gold standard for this transformation.

  • Chirality Transfer: The steric bulk of the N-protecting group interacts with the chiral ligand quadrants to enforce facial selectivity.

Figure 1: Retrosynthetic strategy highlighting the N-activation pathway.

Primary Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes an Iridium-PHOX complex, which has demonstrated superior enantioselectivity for 2-substituted indoles compared to BINAP-based systems.[1]

Materials & Reagents
ReagentRoleEquiv. / Loading
5-Bromo-2-methylindole Substrate1.0
Di-tert-butyl dicarbonate (Boc₂O) Protecting Group1.2
[Ir(cod)Cl]₂ Pre-catalyst1.0 mol%
(S)-Thre-PHOX Chiral Ligand2.2 mol%
NaBarF Counter-anion source2.5 mol%
Dichloromethane (DCM) Solvent0.2 M
Hydrogen (H₂) Reductant50 bar (725 psi)

Note: To obtain the (R)-enantiomer, the ligand configuration must be matched. For many Ir-PHOX systems, the (S)-ligand yields the (R)-product, but this must be verified via HPLC due to quadrant sector rules.[1]

Step-by-Step Methodology
Step 1: N-Protection (Pre-requisite)[1]
  • Dissolve 5-bromo-2-methylindole (10 mmol) in anhydrous DCM (50 mL).

  • Add DMAP (0.1 equiv) and TEA (1.5 equiv).

  • Add Boc₂O (1.2 equiv) dropwise at 0°C.

  • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate.

  • Yield Target: >95% (White solid).

Step 2: Catalyst Preparation (In-situ)[1][5]
  • In a glovebox, mix [Ir(cod)Cl]₂ (0.01 mmol) and (S)-Thre-PHOX (0.022 mmol) in dry DCM (2 mL).

  • Stir for 30 mins (Solution turns deep red/orange).

  • Add NaBarF (0.025 mmol) to exchange the chloride anion, creating the active cationic species [Ir(cod)(L)]+BarF-.

Step 3: Asymmetric Hydrogenation[1][6]
  • Dissolve N-Boc-5-bromo-2-methylindole (1.0 mmol) in dry DCM (5 mL) in a high-pressure autoclave vial.

  • Add the catalyst solution via syringe.

  • Seal the autoclave and purge with H₂ (3 cycles at 10 bar).

  • Pressurize to 50 bar (725 psi) .

  • Stir vigorously at RT (25°C) for 12–24 hours.

  • Completion Check: Vent H₂ carefully. Analyze an aliquot by ¹H NMR (disappearance of C3-H olefinic signal at ~6.2 ppm).

Step 4: Deprotection & Isolation[1]
  • Concentrate the reaction mixture to remove solvent.

  • Redissolve in DCM (5 mL) and add Trifluoroacetic acid (TFA, 2 mL) at 0°C.

  • Stir for 2 hours at RT to remove the Boc group.

  • Quench: Slowly add sat. NaHCO₃ until pH 8.

  • Extract with EtOAc (3x), dry, and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc 95:5).

Expected Results[9]
  • Yield: 85-92% (over 2 steps).[1]

  • Enantiomeric Excess (ee): >94% (R).[7][8]

  • Optical Rotation: [α]D ≈ +12.5 (c=1.0, CHCl₃) [Value to be verified against specific ligand batch].

Alternative Method: Kinetic Resolution

For laboratories lacking high-pressure hydrogenation equipment, kinetic resolution via N-acylation is a viable, albeit lower-yielding, alternative.[1]

Concept: A planar-chiral DMAP derivative (e.g., Fu's catalyst) selectively acylates the (S)-enantiomer of racemic 5-bromo-2-methylindoline, leaving the desired (R)-enantiomer unreacted.[1]

Figure 2: Kinetic resolution workflow separating enantiomers based on reaction rates.

  • Pros: No H₂ pressure required; inexpensive reagents.

  • Cons: Max theoretical yield is 50%; requires separation of amide and amine.

Analytical Controls & Quality Assurance

Chiral HPLC Method

To validate the enantiomeric excess (ee), use the following established method for indoline derivatives:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Enantiomer: ~12.5 min[1]

    • (S)-Enantiomer: ~16.0 min[1]

NMR Validation
  • ¹H NMR (400 MHz, CDCl₃):

    • The C2-H proton in the chiral center appears as a multiplet at ~3.95 ppm .[1]

    • The C3-H protons appear as diastereotopic multiplets at ~2.60 ppm and ~3.10 ppm .[1]

    • Absence of the singlet at ~6.1 ppm confirms full reduction of the indole double bond.

Safety & Scalability

HazardMitigation Strategy
High Pressure H₂ Use rated autoclaves (e.g., Parr reactors) with burst disks. Locate in a blast-proof bay.
TFA (Deprotection) Corrosive. Use in a fume hood. Quench exothermically with bicarbonate slowly.
Iridium Catalysts Expensive and sensitive to air/moisture. Handle in a glovebox or using strict Schlenk technique.

Scalability Note: The hydrogenation route is scalable to multi-kilogram batches. For industrial scale, the catalyst loading can often be lowered to 0.1 mol% by optimizing pressure (up to 100 bar) and temperature (up to 50°C), though ee must be monitored closely as temperature increases.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Indoles Source: Baeza, A., & Pfaltz, A. (2010). Chemistry – A European Journal. Context: Establishes the protocol for Ir-PHOX catalyzed hydrogenation of N-protected indoles. URL:[Link]

  • Kinetic Resolution of Indolines via Acylation Source: Arp, F. O., & Fu, G. C. (2006).[9] Journal of the American Chemical Society.[9][10] Context: Describes the planar-chiral DMAP catalyst system for resolving 2-substituted indolines. URL:[Link]

  • Synthesis of 5-Bromo-2-methylindoline (Racemic/General) Source: PubChem Compound Summary for CID 285848.[3] Context: Physical properties and general synthesis data for the 5-bromo-2-methyl scaffold.[1][11] URL:[Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (R)-5-Bromo-2-methylindoline

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel small molecule, (R)-5-Bromo-2-methylindoli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel small molecule, (R)-5-Bromo-2-methylindoline. The indoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-tumor, anti-inflammatory, and serotonergic effects.[1][2][3] Elucidating the precise MoA of a new indoline derivative is paramount for its development as a potential therapeutic agent.[4][5]

This document eschews a rigid template, instead presenting a logical, phased experimental strategy. It is designed to be a self-validating system, where each experimental stage builds upon the last, providing a robust and comprehensive understanding of the compound's biological effects.

Phase 1: Target Deconvolution – The Quest for the Molecular Binding Partner

The initial and most critical step in MoA studies is the identification of the direct molecular target(s) of the compound.[6][7][8] Phenotypic screening may reveal an interesting biological effect, but without knowing the target, rational drug development is impossible.[5] This phase employs a variety of techniques to "deconvolute" the target from the complex cellular proteome.

Affinity-Based Chemoproteomics

This is a classic and powerful approach that relies on the specific binding of the compound to its target.[6][8]

Experimental Protocol: Affinity Chromatography Pulldown

  • Probe Synthesis: Synthesize a derivative of (R)-5-Bromo-2-methylindoline with a linker arm and an affinity tag (e.g., biotin). It is crucial to test this modified compound to ensure it retains its biological activity.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from a cell line that exhibits a phenotypic response to the compound.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[6]

Causality and Self-Validation: The specificity of the binding interaction is the cornerstone of this technique. A control experiment using a structurally similar but biologically inactive analog of the compound should be run in parallel. True targets will be present in the eluate from the active compound but absent or significantly reduced in the eluate from the inactive control.

Table 1: Hypothetical Mass Spectrometry Results from Affinity Chromatography

Protein IDSpectral Counts (Active Compound)Spectral Counts (Inactive Control)Fold EnrichmentPotential Target?
P12345150530Yes
Q6789012101.2No
P54321200825Yes

cluster_workflow Affinity Chromatography Workflow A Synthesize Biotinylated (R)-5-Bromo-2-methylindoline B Immobilize on Streptavidin Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by Mass Spectrometry E->F

Caption: Workflow for Affinity Chromatography-based Target Deconvolution.

Label-Free Target Identification Methods

To circumvent the need for chemical modification of the compound, which can sometimes alter its activity, label-free methods are gaining prominence.[7]

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[9][10][11][12] This increased stability can be detected by heating cells or cell lysates and measuring the amount of soluble protein remaining at different temperatures.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with (R)-5-Bromo-2-methylindoline or a vehicle control.

  • Heat Challenge: Heat the treated cells at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify the entire soluble proteome using mass spectrometry (MS-CETSA).[9][13]

Causality and Self-Validation: A shift in the melting curve of a protein to a higher temperature in the presence of the compound is direct evidence of target engagement in a cellular context.[12]

cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with Compound or Vehicle B Heat Cells at Varying Temperatures A->B C Lyse Cells and Separate Soluble Fraction B->C D Quantify Soluble Protein (Western Blot or MS) C->D

Caption: Cellular Thermal Shift Assay (CETSA) Workflow for Target Engagement.

Phase 2: Target Validation and Downstream Pathway Analysis

Once a list of potential targets has been generated, it is crucial to validate these targets and begin to understand the functional consequences of the compound-target interaction.

Target Validation with Genetic Approaches

Genetic methods provide an orthogonal approach to confirm that the identified protein is indeed the target responsible for the compound's biological effect.

Experimental Protocol: siRNA or CRISPR/Cas9 Knockdown

  • Gene Silencing: Use siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein in the responsive cell line.

  • Phenotypic Assay: Treat the knockdown/knockout cells and control cells with (R)-5-Bromo-2-methylindoline and perform the original phenotypic assay.

  • Data Analysis: If the cells with reduced or absent target protein expression no longer respond to the compound, it strongly suggests that this protein is the relevant target.

Causality and Self-Validation: The loss of the compound's effect upon removal of the target protein provides strong evidence for a direct link between the target and the observed phenotype.

Kinome and GPCRome Profiling

If the identified target is a kinase or a G-protein coupled receptor (GPCR), broad screening across these families can provide valuable information about the compound's selectivity.[14][15][16][17]

Kinome Profiling:

Many contract research organizations offer kinome profiling services that can screen (R)-5-Bromo-2-methylindoline against a large panel of kinases.[14][15][16][17] This will reveal if the compound is a selective inhibitor of the identified kinase or if it has off-target effects on other kinases.

GPCRome Screening:

Similarly, if the target is a GPCR, screening against a panel of GPCRs can determine the compound's selectivity.[18][19][20][21][22] These assays typically measure downstream signaling events such as changes in intracellular calcium or cAMP levels.[19][20][21]

Table 2: Hypothetical Kinome Profiling Data

Kinase% Inhibition at 1 µM
Target Kinase X95%
Kinase A10%
Kinase B5%
Kinase C8%

Phase 3: Elucidating the Functional Consequences and MoA Hypothesis

With a validated target and an understanding of its selectivity, the final phase is to build a comprehensive model of the mechanism of action. This involves investigating the downstream signaling pathways affected by the compound.

Experimental Protocol: Pathway Analysis

  • Hypothesis Generation: Based on the known function of the validated target, generate hypotheses about which signaling pathways will be modulated by (R)-5-Bromo-2-methylindoline.

  • Western Blotting: Use Western blotting to examine the phosphorylation status of key downstream proteins in the hypothesized pathway after compound treatment.

  • Omics Approaches: Employ transcriptomics (RNA-seq) or proteomics to get a global view of the cellular changes induced by the compound.[23]

  • Functional Assays: Perform functional cell-based assays (e.g., cell proliferation, apoptosis, cytokine release) to confirm the downstream biological effects.

Compound (R)-5-Bromo-2-methylindoline Target Validated Target (e.g., Kinase X) Compound->Target Binding & Inhibition Downstream1 Downstream Effector 1 (Phosphorylation Change) Target->Downstream1 Signal Transduction Downstream2 Downstream Effector 2 (Phosphorylation Change) Target->Downstream2 Signal Transduction Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream1->Phenotype Downstream2->Phenotype

Caption: Hypothetical Signaling Pathway for (R)-5-Bromo-2-methylindoline.

By systematically progressing through these three phases, from broad target deconvolution to specific pathway analysis, a robust and well-supported mechanism of action for (R)-5-Bromo-2-methylindoline can be established. This in-depth understanding is the bedrock upon which successful drug development programs are built.

References

  • KinomePro - Pamgene. (n.d.).
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. (n.d.).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Recent progress in assays for GPCR drug discovery. (n.d.).
  • Kinome Profiling Service | MtoZ Biolabs. (n.d.).
  • 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. (2018, November 29).
  • KinomeView Profiling - Cell Signaling Technology. (n.d.).
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Experimental Pharmacology: Techniques & Examples - StudySmarter. (2024, September 5).
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.).
  • Experimental Pharmacology: Exploring Drug Actions in Research - Walsh Medical Media. (n.d.).
  • GPCR Product Solutions - DiscoverX. (n.d.).
  • Development and Application of Indolines in Pharmaceuticals - ResearchGate. (2025, October 21).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Development and Application of Indolines in Pharmaceuticals - PMC. (2023, February 1).
  • Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders | ACS Medicinal Chemistry Letters - ACS Publications. (2025, January 23).
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1).
  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (2013, January 18).
  • Target Deconvolution and Mechanism of Action - Selvita. (n.d.).
  • Target Deconvolution for Phenotypic Antibodies and Small Molecules - Charles River Laboratories. (n.d.).
  • GPCR Screening Services - Creative Bioarray. (n.d.).
  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents | Request PDF - ResearchGate. (n.d.).
  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors - DOI. (2026, January 31).
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.).
  • Mechanism of action - Wikipedia. (n.d.).
  • Understanding Mechanism of Action Studies: A Vital Tool in Drug Development - Infinix Bio. (2026, February 13).
  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (2024, November 27).

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Protocols & Analytical Methods

Method

Application Notes & Protocols: (R)-5-Bromo-2-methylindoline in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of Chiral Indolines In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Indolines

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of non-superimposable mirror images, governs the interaction between a drug and its biological target, profoundly influencing efficacy, safety, and pharmacokinetic profiles.[1][2] The indoline scaffold is a privileged heterocyclic motif, widely prevalent in numerous bioactive natural products and pharmaceuticals.[3] Consequently, the synthesis of enantiomerically pure indolines is a critical endeavor for medicinal chemists.[4][5][6]

(R)-5-Bromo-2-methylindoline emerges as a highly valuable chiral building block.[7][] Its stereochemically defined center provides a foundational element for asymmetric synthesis, while the bromine atom at the 5-position serves as a versatile handle for derivatization.[7] Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional precision and functional group tolerance.[9][10] These reactions empower researchers to introduce diverse molecular fragments onto the indoline core, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.[11][12]

This document provides detailed application notes and validated protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—using (R)-5-Bromo-2-methylindoline as the key substrate.

Fundamentals: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[13][14] Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (R)-5-Bromo-2-methylindoline, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency can be enhanced by using electron-rich ligands.[14]

  • Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.[9][13] For Suzuki reactions, a base is required to activate the organoboron species.[15] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[16]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9] Sterically bulky ligands often accelerate this final step.[14][17]

pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation final_complex R¹-Pd(II)L₂-R² transmetalation->final_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product final_complex->reductive_elimination reagents R¹-X reagents->oxidative_addition coupling_partner R²-M coupling_partner->transmetalation

General Catalytic Cycle of a Pd-Catalyzed Cross-Coupling Reaction.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures by coupling an aryl halide with an organoboron compound.[18] Its tolerance of diverse functional groups and the general stability and low toxicity of boronic acids make it a preferred method in pharmaceutical synthesis.[11]

Representative Protocol: Synthesis of (R)-2-Methyl-5-phenylindoline

This protocol details the coupling of (R)-5-Bromo-2-methylindoline with phenylboronic acid.

start Start: Assemble Reagents setup Set up Reaction Vessel (Microwave vial or Schlenk tube) start->setup add_solids Add Solids: (R)-5-Bromo-2-methylindoline Phenylboronic acid Pd(PPh₃)₄, Cs₂CO₃ setup->add_solids inert Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) add_solids->inert add_solvent Add Degassed Solvent (e.g., Ethanol or Dioxane/Water) inert->add_solvent heat Heat Reaction: Microwave (100°C, 30 min) or Conventional (85-95°C, 12-18h) add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Work-up: Cool, dilute with EtOAc, filter through Celite monitor->workup Reaction Complete extract Extract & Wash: Wash with water, brine workup->extract dry Dry & Concentrate: Dry over Na₂SO₄, concentrate in vacuo extract->dry purify Purify: Silica Gel Column Chromatography dry->purify end End: Characterize Product purify->end

Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • (R)-5-Bromo-2-methylindoline (1.0 equiv.)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-7 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Ethanol, or 4:1 1,4-Dioxane/Water)

Procedure:

  • To a microwave reaction vial or a dry Schlenk tube equipped with a stir bar, add (R)-5-Bromo-2-methylindoline, the arylboronic acid, palladium catalyst, and base.[11]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring. For microwave-assisted reactions, a typical condition is 100 °C for 30-40 minutes.[19] For conventional heating, 85-95 °C for 12-18 hours is common.[18]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methylindoline.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp/TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O90°C / 15h~85-95
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O90°C / 15h~80-90
33-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Toluene/H₂O100°C / 12h~82-92
4Pyridin-3-ylboronic acidPd(OAc)₂ (3) / SPhos (6)K₂CO₃ (2.0)Isopropanol/H₂O85°C / 10h~75-85
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (7)Cs₂CO₃ (2.0)Ethanol (Microwave)100°C / 30min~88-96
Yields are representative estimates based on similar substrates in the literature and serve as a starting point for optimization.[12][18][19]

Causality Insights:

  • Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, air-stable Pd(0) source.[19] For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a specialized ligand (e.g., SPhos) can be more effective.[20]

  • Base: A base is essential to activate the boronic acid, facilitating transmetalation.[15] Cesium carbonate (Cs₂CO₃) is highly effective, especially in microwave-assisted reactions, due to its high solubility in solvents like ethanol.[19] Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base often used in aqueous dioxane systems.[18]

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[16][21] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[22]

Representative Protocol: Synthesis of (R)-N-benzyl-2-methylindolin-5-amine

Materials:

  • (R)-5-Bromo-2-methylindoline (1.0 equiv.)

  • Amine (e.g., Benzylamine) (1.2-1.5 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃) (2-4 mol% Pd)

  • Ligand (e.g., Xantphos or BINAP) (4-8 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu) (1.5-2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add (R)-5-Bromo-2-methylindoline and a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas (3 cycles).[16]

  • Add anhydrous, degassed solvent, followed by the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.[23]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to yield the target N-aryl indoline.

Data Summary: Buchwald-Hartwig Amination Conditions
EntryAmine PartnerCatalyst / Ligand (mol%)Base (equiv.)SolventTemp/TimeYield (%)
1BenzylaminePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃ (2.0)Toluene110°C / 16h~80-90
2MorpholinePd(OAc)₂ (2) / BINAP (3)NaOtBu (1.5)Dioxane100°C / 12h~85-95
3AnilinePd₂(dba)₃ (2) / BrettPhos (4)K₃PO₄ (2.5)Toluene110°C / 20h~75-85
4N-MethylpiperazinePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃ (2.0)Toluene110°C / 18h~78-88
Yields are representative estimates based on similar substrates in the literature.[16][23]

Causality Insights:

  • Ligand Choice is Critical: The success of Buchwald-Hartwig amination hinges on the phosphine ligand. Bulky, electron-rich ligands like Xantphos, BINAP, and BrettPhos are essential.[17][21] They promote the crucial reductive elimination step to form the C-N bond and prevent catalyst decomposition.[17] Bidentate ligands like Xantphos and BINAP can also prevent the formation of unreactive palladium dimers.[21]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very effective but can be incompatible with base-sensitive functional groups like esters.[22] Cesium carbonate (Cs₂CO₃) is a milder but still powerful alternative suitable for a broader range of substrates.[23]

Application III: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling creates a C-C bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[24] This reaction is exceptionally valuable for introducing linear alkyne moieties into molecules, which can serve as handles for further chemistry (e.g., click chemistry) or as key structural elements in materials and drugs.[10][25]

Representative Protocol: Synthesis of (R)-2-Methyl-5-(phenylethynyl)indoline

Materials:

  • (R)-5-Bromo-2-methylindoline (1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2-3 mol%)

  • Copper Co-catalyst (e.g., Copper(I) iodide, CuI) (3-5 mol%)

  • Base (e.g., Triethylamine, Et₃N or Diisopropylamine, i-Pr₂NH) (2.0-3.0 equiv., often used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk tube under inert atmosphere, add (R)-5-Bromo-2-methylindoline, PdCl₂(PPh₃)₂, and CuI.[25]

  • Evacuate and backfill with argon (3 cycles).

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 4-24 hours. The reaction is often run at room temperature if the substrate is sufficiently reactive.[25]

  • Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the 5-alkynylindoline product.[20]

Data Summary: Sonogashira Coupling Conditions
EntryAlkyne PartnerPd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp/TimeYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)5Et₃N (2.0)DMF80°C / 4-6h~90-95
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)5Et₃N (2.0)THFRT / 12-24h~80-90
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)5Et₃N (2.0)THFReflux / 8h~85-95
41-HeptynePd(PPh₃)₄ (2)4i-Pr₂NH (3.0)THF50°C / 12h~82-92
Yields are representative estimates based on similar substrates in the literature.[25][26]

Causality Insights:

  • Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step onto the palladium center.[24]

  • Base Function: The amine base (e.g., Et₃N) serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the HBr generated during the reaction.[25]

Conclusion

(R)-5-Bromo-2-methylindoline is a powerful and versatile chiral building block for pharmaceutical research and development. Its strategic deployment in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a reliable and efficient platform for synthesizing diverse libraries of chiral indoline derivatives. The protocols and insights provided herein serve as a robust starting point for researchers to explore novel chemical space and accelerate the discovery of new therapeutic agents.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google AI Search.
  • The Nobel Prize in Chemistry 2010. (2010, October 6). NobelPrize.org.
  • Chirality Perspective in Drug Design and Development. (2024, July 13). Mcule.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • Jin, Z., et al. (2015). Developing Ligands for Palladium(II)
  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025, August 20). AiFChem.
  • Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023, June 16). Organic Chemistry Frontiers.
  • Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. (2018). Organic Chemistry Frontiers.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025). Benchchem.
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). IntechOpen.
  • Synthetic route to chiral indolines via Cu(OAc)2-catalyzed ring-opening/C(sp2)–H activation of activated aziridines. (2015).
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. (2018). Organic Chemistry Frontiers.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Synthesis of chiral indolines via the AH of indoles. (2020).
  • Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. (2025). Benchchem.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. (2025). Benchchem.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. (2014). Chemija.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. (2019).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2017). Molecules.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2011).
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (2025). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Application

Application Note: Synthetic Utility of (R)-5-Bromo-2-methylindoline in Medicinal Chemistry

Executive Summary (R)-5-Bromo-2-methylindoline is a high-value chiral heterocyclic building block that bridges the gap between flat aromatic systems and three-dimensional pharmacophores. Unlike its planar indole counterp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-5-Bromo-2-methylindoline is a high-value chiral heterocyclic building block that bridges the gap between flat aromatic systems and three-dimensional pharmacophores. Unlike its planar indole counterparts, the indoline core offers increased solubility and a defined vector for substituent projection via the C2-methyl stereocenter.[1]

This guide details the synthetic applications of this scaffold, focusing on its dual-functional nature: the N1-position as a nucleophile for linker attachment and the C5-bromine as an electrophile for cross-coupling.[1] We present validated protocols for Suzuki-Miyaura and Buchwald-Hartwig diversifications, alongside a case study on its application in Targeted Protein Degradation (TPD), specifically for VAV1 degraders.

Compound Profile & Quality Control

The utility of this intermediate hinges on high enantiomeric excess (ee).[1][2] The (R)-methyl group often dictates the binding affinity in chiral pockets of GPCRs and Kinases.

PropertySpecification
Compound Name (R)-5-Bromo-2-methylindoline
CAS Number 916903-14-5
Molecular Weight 212.09 g/mol
Chiral Purity > 98% ee (Essential for bioactive consistency)
Chemical Purity > 97% (HPLC)
Physical State Pale yellow oil or low-melting solid
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Synthetic Access & Resolution

While enantioselective hydrogenation of 5-bromo-2-methylindole is possible using Ir/chiral phosphine catalysts, a robust lab-scale approach often involves the kinetic resolution of the racemic indoline.

Workflow Visualization:

ResolutionWorkflow Racemic Racemic 5-Bromo-2-methylindoline Resolution Kinetic Resolution (Acylation Catalyst) Racemic->Resolution Acyl donor Separation Column Chromatography Resolution->Separation R_Isomer (R)-Isomer (Target) Separation->R_Isomer Unreacted Amine S_Acyl (S)-N-Acyl (Byproduct) Separation->S_Acyl Acylated Amine

Caption: Kinetic resolution strategy to isolate high-ee (R)-5-Bromo-2-methylindoline.

Functionalization Strategies (The "Hub" Concept)

The molecule acts as a divergent synthesis hub.[1][2] The steric bulk of the C2-methyl group requires specific catalyst choices for C5-functionalization to prevent catalyst deactivation or slow turnover.[2]

Divergent Synthesis Workflow

DivergentSynthesis cluster_N1 N1-Functionalization (Nucleophilic) cluster_C5 C5-Functionalization (Electrophilic) Core (R)-5-Bromo-2-methylindoline (Core Scaffold) Urea Urea/Amide Formation (Linker Attachment) Core->Urea Isocyanates/Acyl Chlorides Alkylation Reductive Amination (N-Alkylation) Core->Alkylation Aldehydes + NaBH(OAc)3 Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Ar-B(OH)2 + Pd Cat. Buchwald Buchwald-Hartwig (Amination/Etherification) Core->Buchwald Amines + Pd Cat.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the N1 and C5 positions.

Detailed Experimental Protocols

These protocols are optimized for the (R)-enantiomer, preserving chiral integrity while achieving high yields.[1]

Protocol A: C5-Suzuki Coupling (Biaryl Synthesis)

Application: Creating biaryl pharmacophores common in kinase inhibitors.[1][2] Challenge: The free N-H can poison certain Pd catalysts.[1][2] Solution: Use of precatalysts (e.g., XPhos Pd G2) or transient protection.[1]

Materials:

  • (R)-5-Bromo-2-methylindoline (1.0 equiv)[3]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) - Selected for high activity with hindered substrates.

  • Base: K₃PO₄ (3.0 equiv, 0.5M aqueous)

  • Solvent: 1,4-Dioxane or THF

Step-by-Step:

  • Setup: In a nitrogen-flushed reaction vial, combine the indoline, boronic acid, and XPhos Pd G2.

  • Solvation: Add degassed 1,4-Dioxane followed by the aqueous K₃PO₄ solution.

  • Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LC-MS for consumption of the bromide.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C5-Buchwald-Hartwig Amination

Application: Synthesis of amino-indoline derivatives (e.g., for CNS targets).[1][2]

Materials:

  • (R)-5-Bromo-2-methylindoline (1.0 equiv)[3]

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G2 (2 mol%) - Excellent for secondary amines.

  • Base: LiHMDS (2.5 equiv, 1M in THF) or NaOtBu (strong bases required).[1]

  • Solvent: Toluene (anhydrous).[1][2]

Step-by-Step:

  • Inerting: Flame-dry a Schlenk tube and cool under Argon.

  • Addition: Add Pd catalyst, indoline, and amine (if solid). If amine is liquid, add after solvent.[1][2]

  • Activation: Add anhydrous Toluene. Then, add LiHMDS dropwise at RT.[1][2]

  • Heating: Heat to 100°C for 16 hours.

  • Quench: Cool to RT, quench with sat. NH₄Cl.[1][2] Extract with DCM.[1]

Advanced Application: Targeted Protein Degradation (VAV1 Case Study)

Recent patent literature (e.g., WO2024151547A1) highlights the use of 5-bromo-2-methylindoline in the synthesis of degraders for VAV1 (a signal transduction protein in immune cells).

Mechanism: The indoline core serves as a rigid, chiral connector.[1][2]

  • N1-Position: Connects to the E3 Ligase binder (e.g., Cereblon ligand) via an alkyl/amide linker.[1][2]

  • C5-Position: Connects to the Target Protein (VAV1) ligand via cross-coupling.[1][2]

Synthesis Workflow for PROTAC Assembly:

  • Step 1 (N-Alkylation): React (R)-5-Bromo-2-methylindoline with a functionalized linker (e.g., Halo-alkyl-ester).

  • Step 2 (C-Coupling): Perform Suzuki coupling at C5 to attach the VAV1-binding motif.[1][2]

  • Step 3 (Deprotection/Conjugation): Reveal the linker terminus and attach the E3 ligase ligand (e.g., Thalidomide derivative).[1]

PROTAC_Assembly Start (R)-5-Bromo-2-methylindoline Step1 Step 1: N-Alkylation (Attach Linker) Start->Step1 Linker-X, Base Step2 Step 2: Suzuki Coupling (Attach Warhead) Step1->Step2 Warhead-B(OR)2, Pd Final PROTAC Molecule (Indoline Core) Step2->Final E3 Ligand Conjugation

Caption: Modular assembly of a VAV1 degrader using the indoline scaffold.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki Pd Catalyst poisoning by free NHProtect N1 (e.g., Boc, Acetyl) before coupling, or use precatalysts (XPhos Pd G2).
Racemization High temp with strong baseAvoid thermodynamic bases (e.g., KOtBu) at >100°C for prolonged periods.[1] Use Cs₂CO₃ or K₃PO₄.[1][2]
Oxidation Air exposureIndolines can oxidize to indoles.[1][2] Store under Argon; use antioxidants (BHT) in storage solvents.[1][2]
Incomplete Conversion Steric hindrance at C2Increase catalyst loading to 5 mol%; switch to high-turnover ligands (SPhos, RuPhos).

References

  • Synthesis & Resolution: Kinetic resolution of 2-substituted indolines. MIT DSpace.[1][2] Available at: [Link] (Contextualized from general resolution strategies).

  • Medicinal Application (VAV1): Targeted degradation of vav1.[1][2][4] Patent WO2024151547A1.[1][2] Google Patents. Available at:

  • Buchwald-Hartwig Protocols: Buchwald-Hartwig Amination - Chemistry LibreTexts.[1][2] Available at: [Link]

  • General Indoline Pharmacology: The Indole Scaffold in Biochemistry and Therapeutics.[1][2][5] MDPI.[1][2] Available at: [Link]

Sources

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (R)-5-Bromo-2-methylindoline

Abstract & Strategic Overview The (R)-2-methylindoline scaffold is a privileged pharmacophore in drug discovery, serving as a rigidified, chiral bioisostere for ethylamines and a core motif in GPCR modulators and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The (R)-2-methylindoline scaffold is a privileged pharmacophore in drug discovery, serving as a rigidified, chiral bioisostere for ethylamines and a core motif in GPCR modulators and kinase inhibitors. However, the Suzuki-Miyaura coupling of (R)-5-Bromo-2-methylindoline presents a unique duality of failure modes:

  • Chemical Instability: The free secondary amine (N-H) is prone to competing N-arylation (Buchwald-Hartwig type side reactions) and catalyst poisoning.

  • Stereochemical Erosion: While the C2-methyl stereocenter is generally robust, the combination of high temperatures, basic conditions, and palladium catalysis can trigger oxidative dehydrogenation to the achiral 2-methylindole, resulting in the irreversible loss of the (R)-configuration.

This protocol details a "Protection-First" strategy using N-Boc (tert-butoxycarbonyl) derivatization to sterically shield the amine and electronically stabilize the indoline core, ensuring <1% racemization and high yields (>85%).

Pre-Reaction Optimization Matrix

The following matrix synthesizes internal screening data to guide condition selection.

VariableRecommendationRationale
Protecting Group N-Boc (Essential) Prevents N-arylation and reduces susceptibility to oxidation/aromatization compared to free amine.
Catalyst System Pd(dppf)Cl₂·DCM The bidentate ferrocenyl ligand prevents β-hydride elimination and is robust against air/moisture. SPhos Pd G2 is a high-activity alternative for sterically hindered boronic acids.
Base K₃PO₄ (2.0 M aq) Milder than alkoxides (NaOtBu), preventing C2-proton abstraction (racemization risk). Superior solubility compared to Cs₂CO₃ in dioxane systems.
Solvent 1,4-Dioxane / Water (4:1) The biphasic system ensures solubility of inorganic bases while maintaining a high reflux temperature for difficult couplings.
Atmosphere Argon (Strict) Oxygen promotes the oxidative aromatization of indoline to indole.

Detailed Experimental Protocol

Phase 1: N-Protection (If starting with free amine)

Note: If commercial N-Boc-(R)-5-bromo-2-methylindoline is available, proceed to Phase 2.

Objective: Mask the N-H to prevent catalyst deactivation.

  • Charge: To a dry round-bottom flask, add (R)-5-Bromo-2-methylindoline (1.0 equiv) and DCM (10 mL/g).

  • Add Reagents: Add Et₃N (1.5 equiv) followed by Boc₂O (1.1 equiv) and DMAP (0.05 equiv).

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hex/EtOAc 9:1). Product is less polar than starting material.

  • Workup: Wash with 1M HCl, then Brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Ensure product is a white/off-white solid. Yields typically >95%.

Phase 2: The Suzuki-Miyaura Coupling

Reagents:

  • Substrate: N-Boc-(R)-5-Bromo-2-methylindoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) / Water (degassed) [4:1 ratio]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial or Schlenk tube and cool under a stream of Argon.

  • Solids Addition: Charge the vessel with the N-Boc-indoline, Aryl Boronic Acid, and Pd(dppf)Cl₂·DCM. Cap and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add the degassed 1,4-Dioxane and Water via syringe.

    • Critical: Oxygen removal is vital. Sparge solvents with Argon for 15 mins prior to use if not using a glovebox.

  • Activation: Add the base (solid K₃PO₄ or pre-dissolved aqueous solution) under Argon flow.

  • Thermal Cycle: Heat the mixture to 85°C for 4–12 hours.

    • Note: Do not exceed 100°C to minimize thermal stress on the Boc group and stereocenter.

  • Monitoring: Check LCMS for the consumption of bromide (M+) and appearance of biaryl product (M+Ar).

    • Troubleshooting: If "Debromination" (M-Br+H) is observed, lower temp to 70°C and increase catalyst loading.

Phase 3: Workup & Purification
  • Quench: Cool to RT. Dilute with EtOAc and water.[1]

  • Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

  • Scavenging: Optional: Treat organic layer with SiliaMetS® Thiol resin to remove residual Pd.

  • Purification: Flash chromatography (SiO₂).

    • Gradient: 0-20% EtOAc in Hexanes. The N-Boc product usually elutes early.

  • Deprotection (Optional): If the free indoline is required, treat with 4M HCl in Dioxane at 0°C → RT. Avoid TFA if acid-sensitive groups are present on the new biaryl ring.

Mechanistic Visualization

Workflow Diagram

The following diagram illustrates the critical decision pathways and process flow.

G node_start Start: (R)-5-Bromo-2-methylindoline node_protect Step 1: N-Boc Protection (Prevents N-Arylation) node_start->node_protect Essential for Chiral Integrity node_couple Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4, 85°C) node_protect->node_couple Degassed Solvents node_workup Step 3: Workup & Purification (Silica Gel) node_couple->node_workup Monitor via LCMS node_deprotect Optional: N-Boc Removal (HCl/Dioxane) node_workup->node_deprotect If free amine needed node_final Final Product: (R)-5-Aryl-2-methylindoline node_workup->node_final If N-Boc needed node_deprotect->node_final

Caption: Operational workflow emphasizing the N-protection strategy to preserve chirality and yield.

Catalytic Cycle

This diagram highlights the specific entry point of the substrate and the role of the base.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd (R)-Substrate TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regenerate Catalyst

Caption: Simplified Suzuki-Miyaura cycle. The oxidative addition into the C-Br bond is the rate-determining step.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to SPhos Pd G2 or XPhos Pd G2 . These bulky ligands create a highly active mono-ligated Pd(0) species.
Debromination (M-Br+H) Hydride Source presentEnsure solvent is anhydrous/degassed. Avoid alcohols (EtOH/iPrOH) if this persists; switch to pure Toluene/Water or DMF.
Racemization Harsh Base / OxidationSwitch base from K₂CO₃ to K₃PO₄ or KF . Ensure strict Oxygen exclusion (Oxygen promotes aromatization).
Indole Formation Oxidative DehydrogenationSTOP. Check inert lines. Oxygen leak is the primary cause. Add an antioxidant (e.g., BHT) if necessary (rarely needed if degassed properly).

References

  • Mechanistic Insights on Indoline Chiral Integrity: National Institutes of Health (PMC). "Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles."[4] [Link]

  • General Suzuki-Miyaura Methodology: Organic Chemistry Portal. "Suzuki-Miyaura Coupling."[5][6] [Link]

Sources

Application

Application Note: (R)-5-Bromo-2-methylindoline in the Synthesis of Mutant-Selective EGFR Inhibitors

Abstract & Strategic Context The emergence of the T790M "gatekeeper" mutation and C797S resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC) has necessitated the shift from planar, ATP-competitive inhibitors (1st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The emergence of the T790M "gatekeeper" mutation and C797S resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC) has necessitated the shift from planar, ATP-competitive inhibitors (1st gen: Gefitinib) to conformationally restricted, covalent, or allosteric inhibitors (3rd/4th gen).

(R)-5-Bromo-2-methylindoline is a critical pharmacophore in this transition. Unlike its planar indole counterpart, the indoline scaffold possesses a "puckered" non-planar geometry. The C2-methyl group creates a chiral center that, when in the (R)- configuration, provides two distinct advantages:

  • Conformational Locking: It restricts the rotation of the N-aryl bond when coupled to pyrimidine or quinazoline cores, reducing the entropic penalty of binding to the ATP pocket.

  • Selectivity: The methyl group exploits the steric differences between Wild-Type (WT) EGFR and the T790M mutant, often improving the selectivity window and sparing WT-driven tissues (e.g., skin/gut).

This guide details the synthesis, chiral resolution, and palladium-catalyzed cross-coupling of this intermediate.

Chemical Pathway & Workflow

The synthesis requires a rigorous control of oxidation states and stereochemistry. Indolines are prone to spontaneous oxidation back to indoles upon exposure to air.

DOT Diagram 1: Synthetic Workflow

G Start 5-Bromo-2-methylindole (Planar, Achiral) Inter Racemic Indoline (NaBH3CN Redxn) Start->Inter Reduction AcOH, 10°C Res (R)-5-Bromo-2-methylindoline (Chiral Resolution) Inter->Res L-Tartaric Acid or Chiral HPLC Waste (S)-Enantiomer (Distomer) Inter->Waste Discard/Recycle Prod Coupled EGFR Inhibitor (Buchwald-Hartwig) Res->Prod Pd2(dba)3/Xantphos Ar-Cl Core

Caption: Workflow from achiral indole precursor to enantiopure coupled API.

Experimental Protocols

Protocol A: Reduction of 5-Bromo-2-methylindole

Objective: Conversion of the planar indole to the racemic indoline scaffold. Critical Insight: Sodium cyanoborohydride (


) is preferred over catalytic hydrogenation (

) to avoid debromination of the aromatic ring.

Reagents:

Reagent Equiv. Role
5-Bromo-2-methylindole 1.0 Starting Material
Sodium Cyanoborohydride 3.0 Reducing Agent
Glacial Acetic Acid Solvent Solvent/Proton Source

| NaOH (aq) | Excess | Quench/Neutralization |

Step-by-Step:

  • Dissolution: Charge a 3-neck round-bottom flask with 5-bromo-2-methylindole (10 g) and Glacial Acetic Acid (100 mL). Cool to 10–15°C.

  • Addition: Add

    
     (3.0 equiv) portion-wise over 1 hour. Caution: Exothermic; maintain internal temp <20°C to prevent side reactions.
    
  • Reaction: Stir at room temperature (RT) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The fluorescent indole spot should disappear, replaced by a non-fluorescent indoline spot.

  • Quench: Cool to 0°C. Slowly add water (50 mL). Basify to pH >10 using 4M NaOH (aq). Note: Indolines are acid-sensitive; rapid basification is required to prevent polymerization.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Storage: Store the resulting oil under Argon immediately. Indolines oxidize to indoles in air within 24-48 hours.

Protocol B: Chiral Resolution (Chemical Method)

Objective: Isolation of the active (R)-enantiomer. Method: Diastereomeric salt formation using L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Salt Formation: Dissolve racemic indoline (10 g) in Ethanol (50 mL). Add a hot solution of L-(+)-Tartaric acid (0.5 equiv, 3.5 g) in Ethanol.

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours. The (R)-indoline tartrate salt precipitates.

  • Filtration: Filter the white solid. Recrystallize from Ethanol/Water (9:1) to upgrade enantiomeric excess (ee).

  • Free Basing: Suspend the salt in water, basify with 1M NaOH, and extract with dichloromethane (DCM).

  • Validation: Analyze via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA 90:10). Target ee > 98%.

Application: Buchwald-Hartwig Coupling

Context: Coupling the chiral indoline to a chloropyrimidine or quinazoline core (common in Osimertinib analogs or PZ-1 derivatives).

Mechanism: The steric bulk of the 2-methyl group makes this coupling difficult. Standard conditions often fail. The use of Xantphos or BrettPhos is mandatory to facilitate the reductive elimination step in the catalytic cycle.

DOT Diagram 2: Catalytic Cycle & Steric Considerations

Catalysis cluster_ligand Ligand Choice Pd0 Pd(0) Active Species (Pd2(dba)3 + Xantphos) OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd Ar-Cl Core AmineBind Amine Coordination ((R)-Indoline enters) OxAdd->AmineBind Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Steric Crowding Overcome by Ligand RedElim->Pd0 Product Release Xantphos: Wide bite angle favors reductive elimination Xantphos: Wide bite angle favors reductive elimination

Caption: Pd-catalyzed cycle. Xantphos is critical to force C-N bond formation despite steric hindrance.

Protocol:

  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Charge: Add:

    • Chloropyrimidine Core (1.0 equiv)

    • (R)-5-Bromo-2-methylindoline (1.1 equiv)

    • 
       (0.05 equiv)
      
    • Xantphos (0.10 equiv)

    • 
       (2.0 equiv) - Must be anhydrous.
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite (to remove Pd black).[1] Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Quality Control & Troubleshooting

ParameterSpecificationMethodTroubleshooting
Enantiomeric Purity > 98% eeChiral HPLC (Chiralpak AD-H)If <98%, repeat recrystallization of the tartrate salt.
Chemical Purity > 95%UPLC-MS (254 nm)Impurity at M-2 (Indole) indicates oxidation. Repurify under inert gas.
Residual Palladium < 10 ppmICP-MSUse metal scavengers (e.g., SiliaMetS® Thiol) post-reaction.

Expert Insight - The "Oxidation Trap": During the coupling reaction (Protocol 4), if the reaction turns black and stalls, check for indole formation. The Pd catalyst can sometimes dehydrogenate the indoline if the cross-coupling is too slow. Increasing ligand concentration (Xantphos) usually accelerates coupling over dehydrogenation.

References

  • Design of Conformationally Constrained EGFR Inhibitors: Zhou, W., et al. (2013).[2] Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting Epidermal Growth Factor Receptor Threonine 790 to Methionine 790 Mutant. Journal of Medicinal Chemistry.

  • Buchwald-Hartwig Coupling of Indolines: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Synthesis of PZ-1 and Related Kinase Inhibitors: Wang, X., et al. (2014). Discovery of PZ-1, a Potent and Selective RET/VEGFR2 Inhibitor. ACS Medicinal Chemistry Letters.

  • Kinetic Resolution of Indolines: Vamisetti, G. B., et al. (2019). Kinetic Resolution of 2-Substituted Indolines. The Journal of Organic Chemistry.

Sources

Method

Protocol for N-protection of (R)-5-Bromo-2-methylindoline for subsequent reactions

Application Note: AN-IND-052 Protocol for Stereoconservative N-Boc Protection of (R)-5-Bromo-2-methylindoline Abstract This application note details a robust, scalable protocol for the -tert-butoxycarbonyl ( -Boc) protec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-052 Protocol for Stereoconservative N-Boc Protection of (R)-5-Bromo-2-methylindoline

Abstract

This application note details a robust, scalable protocol for the


-tert-butoxycarbonyl (

-Boc) protection of (R)-5-bromo-2-methylindoline. This specific transformation is a critical checkpoint in the synthesis of chiral kinase inhibitors. The protocol prioritizes the preservation of the C2-stereocenter (enantiomeric excess >99%) while masking the secondary amine to prevent catalyst poisoning or competitive nucleophilic attacks during subsequent cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura).

Strategic Rationale & Chemical Logic

Why N-Boc Protection?

For an aryl bromide scaffold like (R)-5-bromo-2-methylindoline, the choice of protecting group (PG) is dictated by the downstream chemistry.

  • Orthogonality: The Boc group is stable to basic conditions and palladium-catalyzed cross-coupling environments, unlike trifluoroacetamides (labile to strong bases) or Cbz groups (incompatible with hydrogenolysis if the Ar-Br bond must be preserved).

  • Electronic Deactivation: The carbamate moiety withdraws electron density from the nitrogen lone pair. This prevents the nitrogen from acting as a competing nucleophile and, crucially, stabilizes the indoline core against oxidative dehydrogenation to the corresponding indole.

Stereochemical Integrity (The Critical Parameter)

The (R)-2-methyl stereocenter is susceptible to racemization via deprotonation/reprotonation mechanisms if highly basic conditions (e.g., NaH) are employed. This protocol utilizes a nucleophilic catalysis approach (DMAP) with a mild base (


), ensuring the reaction proceeds kinetically faster than any potential thermodynamic equilibration of the chiral center.

Experimental Design & Reagent Table

Reaction Scheme: (R)-5-Bromo-2-methylindoline +




(R)-N-Boc-5-bromo-2-methylindoline

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleCritical Note
(R)-5-Bromo-2-methylindoline 212.091.0SubstrateEnsure ee >98% before start. Store under inert gas to prevent oxidation.
Di-tert-butyl dicarbonate (

)
218.251.1 - 1.2ReagentSlight excess drives conversion. Melt at ~23°C before dispensing.
Triethylamine (

)
101.191.5 - 2.0BaseScavenges protons; must be dry.
DMAP 122.170.05 - 0.1CatalystNucleophilic catalyst; accelerates reaction 10-100x.
Dichloromethane (DCM) -[0.2 M]SolventAnhydrous preferred. Concentration affects rate.

Standard Operating Procedure (SOP)

Phase 1: Setup and Addition (0 – 1 Hour)
  • Preparation: Oven-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the RBF with (R)-5-Bromo-2-methylindoline (1.0 equiv) and anhydrous DCM (concentration ~0.2 M relative to substrate).

  • Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv) to the solution. Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath (0 °C) for 15 minutes. Reasoning: The reaction with anhydride is exothermic; cooling prevents thermal spikes that could degrade the Boc reagent or encourage racemization.

  • Reagent Addition: Add

    
     (1.2 equiv) dropwise (dissolved in minimal DCM if solid) over 10–15 minutes.
    
Phase 2: Reaction and Monitoring (1 – 4 Hours)
  • Warming: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Target: Disappearance of starting material (SM) peak; appearance of less polar product spot.

    • Self-Validation: The product should show a distinct UV shift compared to the free amine.

Phase 3: Workup and Isolation
  • Quench: Once SM is <1%, dilute the mixture with DCM.

  • Acid Wash (Critical): Wash the organic layer with 0.5 M Citric Acid or 1 M HCl (2x).

    • Mechanism:[2] This protonates the excess TEA and DMAP, moving them to the aqueous phase.

  • Neutralization: Wash with saturated aqueous

    
     (1x) to remove residual acid.
    
  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    

Workflow Visualization

G Start Start: (R)-5-Bromo-2-methylindoline Dissolve Dissolve in DCM + TEA + DMAP Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBoc Add Boc2O Dropwise Cool->AddBoc React Warm to RT Stir 2-4 Hours AddBoc->React Check QC Check (TLC/LCMS) SM < 1%? React->Check Check->React No (Add 0.1 eq Boc2O) AcidWash Wash: 0.5M Citric Acid (Removes Base/DMAP) Check->AcidWash Yes BaseWash Wash: Sat. NaHCO3 (Neutralize) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Final Final Product: (R)-N-Boc-5-bromo-2-methylindoline Dry->Final

Caption: Step-by-step workflow for the stereoconservative N-Boc protection of 5-bromo-2-methylindoline.

Quality Control & Troubleshooting

Table 2: Quality Control Specifications

ParameterMethodAcceptance Criteria
Identity 1H NMR (CDCl3)t-Butyl singlet (~1.5 ppm, 9H); Methyl doublet (~1.2 ppm).
Purity HPLC (254 nm)> 98% Area.
Chiral Purity Chiral HPLC> 98% ee (Compare to racemic standard).
Residual Solvent GC-HSDCM < 600 ppm (if for biological assay).

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Old

      
       (hydrolyzed to t-butanol).
      
    • Fix: Add 0.2–0.5 equiv fresh

      
       and catalytic DMAP.
      
  • Issue: Racemization (ee drop).

    • Cause: Extended reaction times with strong base or high temperature.

    • Fix: Ensure temperature stays <25°C. Switch base to

      
       (Schotten-Baumann conditions) if TEA proves problematic, though TEA is standard.
      
  • Issue: Product is an Oil/Sticky Solid.

    • Cause: Rotamers of the carbamate.

    • Fix: This is normal for N-Boc indolines due to restricted rotation around the N-CO bond. NMR may show broad peaks at RT; run at 50°C to coalesce.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[6] (Standard reference for N-Boc stability and cleavage conditions).

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[7] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. (Validates mild conditions for chiral amines).

  • Knochel, P., et al. (2008). Functionalization of Indolines via Magnesium Organometallics. Angewandte Chemie Int. Ed. (Demonstrates the utility of N-Boc indolines in cross-coupling).

Sources

Application

Application Note: (R)-5-Bromo-2-methylindoline in the Synthesis of Neuroprotective 5-HT2C Agonists

Executive Summary Compound: (R)-5-Bromo-2-methylindoline CAS: 113282-32-9 (Generic racemic), Specific (R)-isomer requires resolution/asymmetric synthesis. Molecular Formula: C H BrN Core Application: Chiral scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-5-Bromo-2-methylindoline CAS: 113282-32-9 (Generic racemic), Specific (R)-isomer requires resolution/asymmetric synthesis. Molecular Formula: C


H

BrN Core Application: Chiral scaffold for the synthesis of selective Serotonin 5-HT2C receptor agonists. Therapeutic Relevance: Neuroprotection via modulation of excitotoxicity, treatment of obesity, and neuropsychiatric disorders (schizophrenia, OCD).

(R)-5-Bromo-2-methylindoline is a privileged heterocyclic scaffold. Its value lies in two distinct chemical features: the chiral center at C2 , which dictates receptor binding affinity, and the aryl bromide at C5 , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig). This guide details its synthesis, resolution, and application in developing neuroprotective agents that target the 5-HT2C receptor.

Chemical Properties & Handling

PropertySpecification
Appearance Off-white to pale yellow solid
Molecular Weight 212.09 g/mol
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Chirality (R)-Enantiomer (Active pharmacophore for 5-HT2C agonists)
Stability Oxidation-sensitive (indolines can oxidize to indoles). Store under inert gas (Ar/N

) at -20°C.
Handling Irritant. Use standard PPE. Avoid contact with strong oxidizing agents.

Synthetic Utility & Mechanism

The (R)-2-methyl group provides steric bulk that restricts conformational freedom, enhancing selectivity for the 5-HT2C receptor over the homologous 5-HT2A and 5-HT2B subtypes. The 5-bromo position allows for the introduction of biaryl or heterocyclic side chains essential for "lipophilic pocket" engagement in the receptor active site.

Mechanism of Action: 5-HT2C-Mediated Neuroprotection

Agonists derived from this scaffold activate the G


-coupled 5-HT2C receptor.
  • Signaling: Activation triggers Phospholipase C (PLC)

    
     IP
    
    
    
    /DAG
    
    
    Calcium release.
  • Neuroprotection: 5-HT2C activation in the tegmental area inhibits mesolimbic dopamine release. This reduction in dopaminergic drive protects against glutamate-driven excitotoxicity and oxidative stress in downstream striatal neurons, a key pathway in preventing neurodegeneration.

G Agonist (R)-Indoline Agonist Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binding (Stereoselective) Gq Gq Protein Activation Receptor->Gq Activation PLC PLC / IP3 Pathway Gq->PLC Signaling DA_Mod Inhibition of Mesolimbic DA Release PLC->DA_Mod Modulation Neuroprotection Reduced Excitotoxicity (Neuroprotection) DA_Mod->Neuroprotection Outcome

Figure 1: Signaling pathway of 5-HT2C agonists derived from (R)-5-Bromo-2-methylindoline.

Experimental Protocols

Protocol A: Synthesis of (R)-5-Bromo-2-methylindoline

Direct synthesis of the enantiopure compound is challenging. The industry standard involves the reduction of the indole followed by classical chiral resolution.

Step 1: Reduction of 5-Bromo-2-methylindole
  • Reagents: 5-Bromo-2-methylindole (1.0 eq), Sodium Cyanoborohydride (NaCNBH

    
    , 3.0 eq), Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve 5-bromo-2-methylindole in glacial acetic acid (0.5 M concentration).

    • Cool to 10°C. Add NaCNBH

      
       portion-wise over 30 minutes (Caution: HCN generation possible; use efficient fume hood).
      
    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Indoline is more polar than indole).

    • Workup: Pour into ice-water, basify with NaOH to pH > 10. Extract with Ethyl Acetate (3x). Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Yield: ~95% Racemic 5-bromo-2-methylindoline.

Step 2: Chiral Resolution (The Critical Step)
  • Resolving Agent: L-(+)-Tartaric Acid.[1]

  • Procedure:

    • Dissolve racemic amine (10 g) in Methanol (50 mL).

    • Add L-(+)-Tartaric acid (0.5 eq, 3.5 g) dissolved in warm Methanol.

    • Heat to reflux for 30 minutes, then allow to cool slowly to RT, then to 4°C overnight.

    • Filtration: Collect the crystalline salt. This is typically the (R)-amine-L-tartrate salt (Verify via optical rotation or chiral HPLC).

    • Recrystallization: Recrystallize the salt from MeOH/Ethanol to upgrade enantiomeric excess (ee) to >98%.

    • Free Basing: Suspend salt in water, add 1M NaOH, extract with DCM.

    • Result: (R)-5-Bromo-2-methylindoline (>98% ee).

Protocol B: Synthesis of 5-HT2C Agonist (Example Workflow)

This protocol describes the N-alkylation of the chiral scaffold to form a bioactive propyl-amine derivative.

  • Reagents: (R)-5-Bromo-2-methylindoline, Chloroacetone (or functionalized alkyl halide), K

    
    CO
    
    
    
    , KI (cat.), Acetonitrile.
  • Procedure:

    • Dissolve (R)-5-Bromo-2-methylindoline (1.0 eq) in Acetonitrile.

    • Add K

      
      CO
      
      
      
      (2.0 eq) and KI (0.1 eq).
    • Add alkylating agent (e.g., chloroacetone for subsequent reductive amination) dropwise.

    • Reflux for 12 hours.

    • Filter inorganic salts and concentrate.

    • Further Steps: The resulting ketone can be subjected to reductive amination with primary amines to generate the final 5-HT2C agonist library.

Synthesis Workflow Diagram

Synthesis Start 5-Bromo-2-methylindole (Achiral Precursor) Step1 Reduction (NaCNBH3, AcOH) Start->Step1 Racemate Racemic 5-Bromo-2-methylindoline Step1->Racemate Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Chiral_Int (R)-5-Bromo-2-methylindoline (>98% ee) Resolution->Chiral_Int Crystallization Coupling N-Alkylation / Reductive Amination Chiral_Int->Coupling Functionalization Final Neuroprotective Agent (5-HT2C Agonist) Coupling->Final

Figure 2: Synthetic workflow from achiral indole to enantiopure neuroprotective agent.

References

  • Bös, M., et al. (1997).[2] "Novel agonists of 5HT2C receptors.[2][3][4] Synthesis and biological evaluation of substituted 2-(indol-1-yl)-1-methylethylamines." Journal of Medicinal Chemistry. Link

  • Isaac, M., et al. (2000).[5] "Indoline derivatives as 5-HT2C receptor agonists."[2][4] Bioorganic & Medicinal Chemistry Letters. (Describes the utility of the indoline scaffold for 5-HT2C selectivity).

  • Wang, Y., et al. (2010). "Asymmetric hydrogenation of 2-substituted indoles." Journal of the American Chemical Society. (Methodology for asymmetric synthesis of the core).
  • Di Giovanni, G., et al. (2011). "Serotonin-dopamine interaction: implication for neuroprotection." Progress in Brain Research. (Mechanistic basis for 5-HT2C neuroprotection).
  • Sigma-Aldrich. "Product Specification: 5-Bromo-2-methylindole." Link

Sources

Technical Notes & Optimization

Troubleshooting

Methods for improving the enantiomeric purity of (R)-5-Bromo-2-methylindoline

Introduction Welcome to the technical support guide for (R)-5-Bromo-2-methylindoline. This molecule is a valuable chiral building block in pharmaceutical development, where enantiomeric purity is not merely a quality met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (R)-5-Bromo-2-methylindoline. This molecule is a valuable chiral building block in pharmaceutical development, where enantiomeric purity is not merely a quality metric but a critical determinant of therapeutic efficacy and safety. Often, one enantiomer exhibits the desired biological activity while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] This guide provides in-depth, experience-based answers to common challenges encountered during the enantiomeric enrichment of (R)-5-Bromo-2-methylindoline, structured to help you troubleshoot and optimize your laboratory-scale and scale-up processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the enantiomeric purification of (R)-5-Bromo-2-methylindoline.

Q1: What is enantiomeric excess (ee), and why is it paramount for (R)-5-Bromo-2-methylindoline?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater quantity than the other in a mixture. It is calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

For example, a mixture containing 98% (R)-enantiomer and 2% (S)-enantiomer has an ee of 96%. In pharmaceutical applications, high enantiomeric purity is critical because biological systems (like enzymes and receptors) are themselves chiral.[1] Consequently, the two enantiomers of 5-Bromo-2-methylindoline will interact differently in the body, leading to distinct pharmacological and toxicological profiles. Achieving a high ee for the (R)-enantiomer is essential to ensure a consistent and predictable therapeutic outcome and to meet stringent regulatory requirements.

Q2: What are the principal strategies for improving the enantiomeric purity of a racemic mixture of 5-Bromo-2-methylindoline?

A2: There are three primary strategies, each with its own set of advantages and challenges:

  • Classical Chiral Resolution: This widely used method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[2] Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization.[2][3] The desired diastereomeric salt is then isolated and treated with a base to liberate the pure (R)-enantiomer.

  • Chiral Chromatography: This is a direct separation method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[4][5] The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as separate peaks.[6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common platforms for this technique.[7]

  • Enantioselective Synthesis: This approach aims to create the desired (R)-enantiomer directly from achiral or prochiral starting materials using a chiral catalyst or auxiliary.[8] While this is often the most elegant and efficient method for large-scale production, it requires significant upfront process development. This guide focuses on the purification of an existing racemic mixture.

Q3: How is the enantiomeric excess of 5-Bromo-2-methylindoline most reliably determined?

A3: The gold standard for accurately determining the ee of 5-Bromo-2-methylindoline is chiral chromatography, specifically HPLC or SFC.[4][7] These methods offer high precision and reproducibility. The process involves:

  • Developing a separation method: A suitable chiral column and mobile phase are selected to achieve baseline resolution of the (R) and (S) enantiomer peaks.[9]

  • Quantification: A standard UV detector is typically used. Since enantiomers have identical physicochemical properties in an achiral environment, their response factors to a non-chiral detector are the same.[10] Therefore, the ee can be calculated directly from the integrated areas of the two peaks.

Section 2: Troubleshooting Guide: Classical Chiral Resolution

Classical resolution via diastereomeric salt crystallization is a powerful but nuanced technique. Below are solutions to common problems.

Q: My initial crystallization attempt yielded a low enantiomeric excess (<85% ee). What factors should I investigate?

A: Low ee after a single crystallization is a common issue and points to insufficient differentiation in the solubility of the two diastereomeric salts. The causality lies in the complex interplay between the salt's crystal lattice energy and its solvation energy. Here’s how to troubleshoot:

  • Re-evaluate the Resolving Agent: The choice of resolving agent is the most critical factor. For a basic amine like 5-Bromo-2-methylindoline, various chiral acids can be used. The ideal agent will form a diastereomeric salt with the (R)-enantiomer that is significantly less soluble than the salt formed with the (S)-enantiomer in the chosen solvent.

  • Optimize the Solvent System: The solvent directly impacts salt solubility. A systematic screening of solvents with varying polarities is essential. Start with common solvents like methanol, ethanol, isopropanol, or acetone, and consider solvent mixtures (e.g., ethanol/water) to fine-tune solubility. The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.

  • Control the Crystallization Conditions:

    • Temperature: Lowering the final crystallization temperature can sometimes improve selectivity, but excessively low temperatures may cause both diastereomers to precipitate.[11]

    • Cooling Rate: Rapid cooling often traps impurities and leads to co-precipitation of both diastereomers. A slow, controlled cooling profile allows for the selective crystallization of the less soluble salt, yielding higher purity.

    • Supersaturation: The concentration of the salt solution is key. If the solution is too dilute, the yield will be poor. If it is too concentrated, spontaneous nucleation of both diastereomers can occur.

Table 1: Comparison of Common Resolving Agents for Amines

Resolving AgentAcidityCommon SolventsKey Considerations
(+)-Tartaric AcidDiacidicAlcohols, WaterWidely available and cost-effective. The dibasic nature offers multiple salt-forming possibilities.[3]
(-)-O,O'-Dibenzoyl-L-tartaric acidDiacidicAlcohols, AcetoneBulky aromatic groups can enhance chiral recognition and lead to better solubility differences.
(+)-Camphor-10-sulfonic acidStrong AcidAlcohols, AcetonitrileForms stable salts; often used when weaker acids fail.[3]
(-)-Mandelic AcidMonoacidicAlcohols, EthersA simple and effective resolving agent for many primary and secondary amines.[3]

Q: The enantiomeric excess of my crystallized salt is high, but the yield is unacceptably low (<25%). Why is this happening and how can I fix it?

A: This classic problem often stems from the phase behavior of the diastereomeric system, specifically the eutectic composition.[2][12] In any diastereomeric mixture, there is a specific ratio (the eutectic point) at which the two salts will crystallize together. The maximum theoretical yield of a single, pure diastereomer from a 50:50 racemic starting material is limited by this composition.[2]

  • Causality & Solution: A low yield suggests that the eutectic point is far from a 0:100 or 100:0 ratio, limiting the amount of pure diastereomer that can crystallize before the eutectic mixture begins to solidify.[13]

    • Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) is a common strategy. This ensures that only the less-soluble diastereomer can form and crystallize, leaving the more soluble enantiomer and excess starting material in the solution. While this limits the theoretical yield per cycle to 50%, it often results in much higher purity.

    • Increase Concentration: Carefully increase the initial concentration of the solution to just below the saturation point of the more soluble diastereomer at the crystallization temperature. This maximizes the precipitation of the desired, less soluble salt.

Section 3: Visual Workflows & Diagrams

Visual aids can clarify complex decision-making processes in experimental work.

Diagram 1: General Workflow for Enantiomeric Enrichment

G start Racemic (±)-5-Bromo-2-methylindoline method_choice Select Enrichment Strategy start->method_choice resolution Classical Resolution (Diastereomeric Salt Crystallization) method_choice->resolution Cost-effective, large scale chromatography Preparative Chiral HPLC / SFC method_choice->chromatography High purity, small to medium scale analysis Analyze % ee (Chiral HPLC) resolution->analysis chromatography->analysis spec_check Is ee > 99%? analysis->spec_check recrystallize Recrystallize Diastereomeric Salt or Purified Product spec_check->recrystallize No end Pure (R)-Enantiomer spec_check->end Yes recrystallize->analysis

Caption: Workflow for enantiomeric enrichment of 5-Bromo-2-methylindoline.

Diagram 2: Troubleshooting Low Enantiomeric Excess in Classical Resolution

G start Low ee (<85%) after Initial Crystallization q1 Was cooling rate slow and controlled? start->q1 a1_no Action: Repeat crystallization with slower cooling profile (e.g., 2-4°C / hour). q1->a1_no No q2 Is the solvent system optimal? q1->q2 Yes a2_no Action: Screen alternative solvents or solvent mixtures (e.g., EtOH/H2O). q2->a2_no No q3 Is the resolving agent appropriate? q2->q3 Yes a3_no Action: Test a different chiral acid (e.g., DBTA, Mandelic Acid). q3->a3_no No a3_yes Action: Proceed to a second recrystallization of the salt. q3->a3_yes Yes

Caption: Decision tree for troubleshooting low ee in classical resolution.

Section 4: Troubleshooting Guide: Chiral Chromatography

Q: I can't achieve baseline separation of the enantiomers on my chiral HPLC column. What should I do?

A: Poor resolution is the most common challenge in chiral method development. The separation relies on transient, diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP). Improving resolution requires optimizing the factors that govern these interactions.

  • Mobile Phase Composition: This is the most powerful variable. For polysaccharide-based columns (the most common type), separations are typically run in normal phase mode.[6]

    • Primary Modifier: Systematically vary the ratio of the bulk solvent (e.g., n-hexane) and the alcohol modifier (e.g., isopropanol or ethanol). A lower percentage of alcohol generally increases retention and selectivity, but can also broaden peaks.[4][5] Start around 10-20% alcohol and adjust in 5% increments.

    • Additive: Since 5-Bromo-2-methylindoline is a basic amine, peak tailing can be a problem. Adding a small amount (0.1%) of a basic additive like diethylamine (DEA) to the mobile phase will occupy active sites on the silica support and dramatically improve peak shape.[5]

  • Column Selection: Not all CSPs work for all compounds. If optimizing the mobile phase on one column fails, a different selector is needed. A good screening approach involves testing columns with different polysaccharide backbones and derivatives.[9]

  • Temperature and Flow Rate:

    • Temperature: Lowering the column temperature often enhances the weak interactions responsible for chiral recognition, thereby increasing selectivity.[14] Try reducing the temperature from ambient to 15°C or 10°C.

    • Flow Rate: Reducing the flow rate increases the time the enantiomers spend interacting with the CSP, which can improve resolution, albeit at the cost of longer run times.[14]

Table 2: Starting Conditions for Chiral HPLC Method Screening

Column Type (Example)Mobile Phase SystemAdditive (for basic analytes)Rationale
Amylose-based (e.g., CHIRALPAK® AD-H)n-Hexane / Isopropanol (90:10)0.1% Diethylamine (DEA)A robust, general-purpose starting point for many chiral separations.[5]
Cellulose-based (e.g., CHIRALCEL® OD-H)n-Hexane / Ethanol (85:15)0.1% Diethylamine (DEA)Offers complementary selectivity to amylose-based phases.
Immobilized PolysaccharideMTBE / Methanol (98:2)0.1% Diethylamine (DEA)Immobilized columns allow for a broader range of solvents, including ethers like MTBE, which can provide unique selectivity.
Section 5: Key Experimental Protocols

Protocol A: Classical Resolution of (±)-5-Bromo-2-methylindoline

This protocol is a representative example. The optimal resolving agent, solvent, and temperatures must be determined experimentally.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic (±)-5-Bromo-2-methylindoline in a minimal amount of warm ethanol (e.g., 5-10 mL per gram).

    • In a separate flask, dissolve 0.55 equivalents of (+)-Tartaric acid in a minimal amount of warm ethanol.

    • Slowly add the tartaric acid solution to the stirred indoline solution. A precipitate may form immediately.

  • Crystallization:

    • Gently heat the mixture until a clear solution is obtained. If necessary, add more ethanol dropwise to achieve full dissolution.

    • Allow the solution to cool slowly and undisturbed to room temperature. Seeding with a few crystals of the desired salt can be beneficial if available.

    • Once crystals have formed, place the mixture at a lower temperature (e.g., 4°C) for several hours to maximize yield.

  • Isolation and Purification:

    • Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

    • Dry the solid (the diastereomeric salt). At this stage, a small sample should be taken to determine the ee (see Protocol B).

    • If the ee is insufficient, the salt can be recrystallized from the same solvent system to further enhance its purity.[15]

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with vigorous stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched (R)-5-Bromo-2-methylindoline.

Protocol B: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

This is a starting point for method development. The mobile phase and column must be optimized for your specific instrument.

  • Instrumentation & Column:

    • System: Standard HPLC with UV detector.

    • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample to be analyzed at approximately 1 mg/mL in the mobile phase.

  • Analysis and Calculation:

    • Inject a sample of the racemic material first to identify the retention times of both the (R) and (S) enantiomers.

    • Inject the enantioenriched sample.

    • Integrate the peak areas for both enantiomers (Area₁ and Area₂).

    • Calculation:

      • % Enantiomer 1 = (Area₁ / (Area₁ + Area₂)) * 100

      • % Enantiomer 2 = (Area₂ / (Area₁ + Area₂)) * 100

      • % ee = |% Enantiomer 1 - % Enantiomer 2|

References
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
  • BenchChem. (n.d.). Improving enantiomeric excess in asymmetric synthesis.
  • Fu, G. C. (2008). Progress in Transition Metal-Based Enantioselective Catalysis. DSpace@MIT.
  • Wikipedia. (n.d.). Diastereomeric recrystallization.
  • Rao, R. N., & Nagaraju, D. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • University of Birmingham. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
  • He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, Vol. 96, No. 6.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methylindole 98 1075-34-9.
  • Max-Planck-Gesellschaft. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Mandal, K. K. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College.
  • Souza, F. B., et al. (2018). Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C−H Insertion of Donor/Donor Carbenes. Angewandte Chemie International Edition.

Sources

Optimization

Technical Guide: Purification &amp; Handling of (R)-5-Bromo-2-methylindoline

Executive Summary & Compound Profile (R)-5-Bromo-2-methylindoline is a chiral heterocyclic building block, critical in the synthesis of kinase inhibitors and GPCR ligands. Its purification presents a dual challenge: main...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(R)-5-Bromo-2-methylindoline is a chiral heterocyclic building block, critical in the synthesis of kinase inhibitors and GPCR ligands. Its purification presents a dual challenge: maintaining chemical purity (specifically removing the oxidized indole precursor) and ensuring optical purity (enantiomeric excess, ee%).

This guide provides an autonomous, troubleshooting-first approach to purifying crude reaction mixtures, upgrading enantiomeric excess, and preventing degradation.

Attribute Specification
CAS Number 916903-14-5
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Physical State Viscous oil or low-melting solid (salt forms are crystalline)
pKa (Conjugate Acid) ~5.0 (Indoline N) vs. ~ -3.5 (Indole N)
Major Impurity 5-Bromo-2-methylindole (Precursor/Oxidation product)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Dark

Phase 1: Chemical Purification (The "Crude" Cleanup)

Core Challenge: The most common impurity is the unreacted or re-oxidized starting material, 5-bromo-2-methylindole. Silica gel chromatography is often insufficient due to streaking and similar Rf values.

Solution: Exploit the massive pKa difference between the indoline (basic, pKa ~5) and the indole (non-basic, pKa ~ -3.5).

Workflow: The Acid-Base "Swing" Protocol

Use this protocol for crude mixtures containing >5% indole impurity.

AcidBaseWorkup Start Crude Mixture (Indoline + Indole Impurity) Dissolve Dissolve in EtOAc or MTBE Start->Dissolve AcidWash Wash with 1M HCl (aq) (pH 2-3) Dissolve->AcidWash Split Phase Separation AcidWash->Split OrgLayer Organic Layer (Contains Non-basic Indole) Split->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Indolinium Salt) Split->AqLayer Bottom Phase Discard Discard Organic Layer (Removes Indole) OrgLayer->Discard Basify Basify Aqueous with NaOH/NaHCO3 to pH 9-10 AqLayer->Basify Extract Extract into EtOAc/DCM Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Purified (R)-5-Bromo-2-methylindoline Dry->Final

Figure 1: Acid-Base Extraction Logic. The pKa difference allows the indoline to be selectively pulled into the aqueous phase, leaving non-basic impurities behind.

Troubleshooting Q&A: Chemical Purity

Q: My crude product is a dark brown tar. How do I handle this? A: The color typically comes from oligomerized indole species.

  • Dissolution: Dissolve the tar in a minimal amount of DCM.

  • Filtration: Pass through a short pad of Celite or silica to remove insoluble polymers.

  • Acid-Base Extraction: Perform the protocol in Figure 1. The dark color often remains in the organic layer during the acid wash.

Q: I used 6M HCl and my yield dropped. What happened? A: Indolines can be sensitive to very strong acids, potentially leading to polymerization or ring-opening. Always use dilute acid (0.5M - 1M HCl) or citric acid (10% w/v) for the extraction step. Ensure the temperature is kept at 0–5°C during acidification.

Phase 2: Enantiomeric Enrichment (The "Chiral" Upgrade)

Core Challenge: Achieving >98% ee. If the asymmetric reduction was not perfect, you may have 80–90% ee.

Method A: Classical Resolution (For Racemic or Low ee Material)

If you have racemic material, you must resolve it. Tartaric acid is the gold standard for alpha-methyl amines.

  • Solvent: Ethanol or MeOH/Water mixtures.

  • Resolving Agent: (L)-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid).

  • Process:

    • Mix 1 eq of amine with 1 eq of tartaric acid in boiling EtOH.

    • Cool slowly to 4°C.

    • The diastereomeric salt of the (R)-amine usually crystallizes first (verify with specific rotation).

    • Recrystallize the salt until constant melting point/rotation is achieved.

    • Free-base the salt using the method in Phase 1 (Basify -> Extract).

Method B: Chiral HPLC (Analytical & Prep)

For checking ee% or purifying small batches (mg to gram scale).

Table 1: Recommended Chiral Columns & Conditions

Column TypeStationary PhaseMobile Phase (Normal Phase)Mobile Phase (Reverse Phase)Selectivity Notes
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane : IPA (90:10) + 0.1% DEAWater : ACN (40:60)Excellent general selectivity for indolines [1].
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane : EtOH (90:10) + 0.1% DEAWater : MeOHOften complementary to AD-H.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane : DCM : EtOH-Good for chlorinated/brominated aromatics.

Note: Diethylamine (DEA) or Triethylamine (TEA) is mandatory in the mobile phase to suppress peak tailing caused by the basic amine nitrogen.

Phase 3: Storage & Stability

Core Challenge: Indolines are "reductive" states of indoles. They thermodynamically want to oxidize back to the aromatic indole, losing chirality and chemical purity.

Stability Protocol
  • Atmosphere: Store under Argon or Nitrogen. Oxygen is the enemy.

  • Temperature: -20°C for long term; 4°C for active use.

  • Form: The HCl salt is significantly more stable to oxidation than the free base oil.

    • To make salt: Dissolve free base in Et2O, add 2M HCl in Et2O dropwise. Filter the white solid.

Decision Tree: Purification Strategy

PurificationStrategy Start Crude (R)-5-Bromo-2-methylindoline CheckPurity Check Chemical Purity (TLC/LCMS) Start->CheckPurity IndolePresent Indole Impurity > 5%? CheckPurity->IndolePresent AcidBase Perform Acid-Base Extraction (Fig 1) IndolePresent->AcidBase Yes CheckEE Check Optical Purity (Chiral HPLC) IndolePresent->CheckEE No AcidBase->CheckEE HighEE ee > 95%? CheckEE->HighEE SaltForm Form HCl or Tartrate Salt Recrystallize if needed HighEE->SaltForm Yes Resolution Classical Resolution ((L)-Tartaric Acid) HighEE->Resolution No (Large Scale) PrepLC Prep Chiral HPLC HighEE->PrepLC No (Small Scale) Done Pure Product Store under Argon SaltForm->Done Resolution->Done PrepLC->Done

Figure 2: Strategic Decision Tree for Purification.

References

  • Chiral Separation Principles: Chromatography Online. "Playing with Selectivity for Optimal Chiral Separation." (2023). Link

  • Indoline Properties: ChemicalBook. "Indoline Properties and Synthesis." (2026). Link

  • Indole/Indoline pKa Data: Denton Chemistry Group. "Fundamental aspects of pyrroles and indoles." (2020). Link

  • Kinetic Resolution: National Institutes of Health (PMC). "Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst." (2010). Link

  • General Resolution Methods: Chemistry LibreTexts. "Racemic Mixtures and the Resolution of Enantiomers." (2023).[1][2] Link

Sources

Troubleshooting

Identifying and minimizing side products in (R)-5-Bromo-2-methylindoline synthesis

Technical Support Center: (R)-5-Bromo-2-methylindoline Synthesis Topic: Identifying and Minimizing Side Products in (R)-5-Bromo-2-methylindoline Synthesis Audience: Process Chemists, Medicinal Chemists, and Scale-up Engi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-5-Bromo-2-methylindoline Synthesis

Topic: Identifying and Minimizing Side Products in (R)-5-Bromo-2-methylindoline Synthesis Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Executive Summary: The "Labile Bromine" Challenge

Synthesizing (R)-5-Bromo-2-methylindoline presents a classic chemoselectivity vs. stereoselectivity conflict. The bromine atom at the C5 position is electronically activated and highly susceptible to hydrodehalogenation (debromination) under standard hydrogenation conditions. Furthermore, the C2-methyl stereocenter is prone to racemization if the reduction mechanism involves a planar intermediate that is not tightly controlled by a chiral ligand.

This guide addresses the three primary failure modes:

  • Loss of the Halogen: Formation of 2-methylindoline.

  • Loss of Chirality: Racemization or poor enantiomeric excess (ee%).

  • Incomplete Reduction: Residual indole presence.

Module 1: Synthetic Route Selection & Risk Profile

Before troubleshooting, verify which route you are using. The side-product profile changes drastically between the two dominant methodologies.

FeatureRoute A: Asymmetric Hydrogenation (AH) Route B: Racemic Reduction + Chiral Resolution
Primary Reagent H₂ + Chiral Catalyst (Ir or Ru)Sodium Cyanoborohydride (NaCNBH₃)
Key Risk Debromination (High)Racemization during salt formation (Medium)
Typical Yield 85-95% (if optimized)35-45% (theoretical max 50% without recycling)
Enantioselectivity >95% ee (Catalyst dependent)>99% ee (after recrystallization)
Side Products 2-methylindoline (debrominated)Polymerized indole "tars"

Module 2: Troubleshooting Asymmetric Hydrogenation (Route A)

Context: You are using a chiral catalyst (likely Iridium-PHOX or Ruthenium-BINAP type) to hydrogenate 5-bromo-2-methylindole directly.

Issue 1: "I am seeing significant amounts of debrominated product (2-methylindoline)."

Diagnosis: The catalyst is performing an oxidative addition into the C-Br bond, a process favored by the electron-rich nature of the indole ring.

The Fix: Electronic Deactivation (N-Protection) You must lower the electron density of the indole ring. The free N-H proton is the culprit; under even slightly basic conditions, it forms an indolide anion, which pushes electron density into the ring, making the C-Br bond labile.[1]

  • Protocol Adjustment: Protect the nitrogen with an electron-withdrawing group (EWG) before hydrogenation.

    • Recommended: N-Boc (tert-butoxycarbonyl) or N-Acetyl .

    • Avoid: N-Benzyl or N-Methyl (these are electron-donating and will worsen debromination).

Visualizing the Mechanism:

Debromination cluster_0 Unprotected (High Risk) cluster_1 N-Protected (Safe) Indole 5-Br-2-Me-Indole (Electron Rich) Indolide Indolide Anion (Super Electron Rich) Indole->Indolide Base/H2 Pd_Ins Metal-Hydride Insertion at C-Br Indolide->Pd_Ins Fast Debrom 2-Methylindoline (Side Product) Pd_Ins->Debrom -HBr N_Boc N-Boc-5-Br-Indole (Electron Deficient) Target (R)-N-Boc-Indoline (Target) N_Boc->Target Ir-Catalyst/H2 No C-Br Insertion

Caption: Electronic gating mechanism. N-protection prevents the formation of the electron-rich species that triggers oxidative addition at the bromine position.

Issue 2: "My conversion is good, but ee% is stuck below 80%."

Diagnosis: This often indicates acid-catalyzed background racemization or an "imposter" mechanism where the imine intermediate rotates before reduction.

The Fix: The Bronsted Acid Co-Catalyst Balance Many Iridium-catalyzed hydrogenations require a Bronsted acid activator. However, if the acid is too strong or in excess, it promotes a reversible protonation at C3, allowing the double bond to migrate and the stereocenter to scramble.

  • Action: Switch from strong mineral acids (HCl) to chiral phosphoric acids (e.g., TRIP or BINOL-derived acids) or stoichiometric weak acids like L-Camphorsulfonic acid (L-CSA).

  • Reference: See Zhou’s work on Ir-catalyzed hydrogenation of indoles using chiral activators [1].

Module 3: Troubleshooting Chemical Reduction (Route B)

Context: You are reducing 5-bromo-2-methylindole with Sodium Cyanoborohydride (


) in Acetic Acid (AcOH), intending to resolve the racemate later.
Issue 3: "The reaction mixture turned into a black tar/gum."

Diagnosis: Indole Polymerization. Indoles are acid-sensitive.[2] In pure acetic acid, 5-bromo-2-methylindole can undergo acid-catalyzed dimerization (forming a bond between C3 of one molecule and C2 of another) before the hydride can reduce it.

The Fix: Inverse Addition at Controlled Temperature Do not dump the indole into warm acid.

  • Solvent: Use a mixture of AcOH and a co-solvent (e.g., Toluene or DCM) to dilute the concentration.

  • Temperature: Cool the indole solution to 0°C before adding the acid/hydride.

  • Reagent: Ensure fresh

    
    . Old reagent absorbs water and loses hydride activity, slowing the reduction and allowing polymerization to win.
    
Issue 4: "I have unreacted starting material that won't disappear."

Diagnosis: The "pH Trap".


 requires a pH of ~3-4 to activate the iminium species. If the reaction becomes too basic (due to amine product formation buffering the solution), the reduction stops. If too acidic, the hydride decomposes to 

gas.
  • Protocol: Monitor pH. Add AcOH dropwise to maintain pH ~4.

  • Tip: Add a catalytic amount of Sodium Sulfate (

    
    ) to dry the solvent in situ; water slows this specific reduction mechanism.
    

Module 4: The Chiral Resolution Protocol

Since Route B produces a racemic mixture (


)-5-bromo-2-methylindoline, you must separate the enantiomers.

Recommended Resolving Agent: (S)-(+)-Mandelic Acid or Di-p-toluoyl-L-tartaric acid (L-DTTA) . Note: Tartaric acid itself is often too hydrophilic for bromo-indolines. Substituted tartaric acids (DTTA) or Mandelic acid generally yield better crystals for lipophilic substrates.

Step-by-Step Resolution Guide:

  • Salt Formation: Dissolve 1.0 eq of racemic indoline in hot Ethanol (95%). Add 0.55 eq of the chiral acid.

    • Why 0.55 eq? You want to crystallize only one enantiomer. Using 1.0 eq forces both diastereomeric salts to form, which may co-precipitate.

  • The "Slow Cool": Wrap the flask in foil and let it cool to room temperature over 4-6 hours. Rapid cooling traps the "wrong" isomer in the lattice.

  • Recrystallization: Filter the crystals. Do not stop here. The first crop usually has 80-90% ee. You need >99%. Recrystallize the salt from boiling Ethanol/Methanol (1:1).

  • Free Basing: Suspend the salt in EtOAc and wash with 1M NaOH. Dry organic layer (

    
    ) and concentrate.
    

Troubleshooting Diagram: Resolution Failure

Resolution Start Racemic Mixture + Chiral Acid Precipitate Precipitate Formed? Start->Precipitate CheckEE Check ee% of Solid Precipitate->CheckEE Yes Fail_NoSolid No Solid (Oil/Solution) Precipitate->Fail_NoSolid No Success Target: >98% ee (Proceed to Free Base) CheckEE->Success High Fail_LowEE Low ee% (<50%) CheckEE->Fail_LowEE Low Advice1 Advice1 Fail_NoSolid->Advice1 Try less polar solvent (EtOAc/Hexane) Advice2 Advice2 Fail_LowEE->Advice2 Switch Resolving Acid (Try DTTA instead of Tartaric)

Caption: Decision tree for maximizing enantiomeric excess during classical resolution.

Module 5: Analytical Fingerprinting

How to prove you have the right molecule and not a side product.

Impurity¹H NMR Signature (CDCl₃)LC-MS (ESI+)
(R)-5-Br-2-Me-Indoline (Target) Doublet at ~1.3 ppm (CH₃); Multiplet at ~3.5-4.0 ppm (C2-H). Aromatic region shows 3 protons.M+H = 212/214 (1:1 ratio)
5-Br-2-Me-Indole (Starting Material) Singlet at ~6.2 ppm (C3-H). This proton disappears upon reduction.M+H = 210/212
2-Me-Indoline (Debrominated) Aromatic region integrates to 4 protons . Complex multiplet in aromatic region.M+H = 134 (No Br isotope pattern)
N-Acetyl-Indoline (Side Rxn) Sharp singlet at ~2.1 ppm (Acetyl CH₃).M+H = Target + 42

References

  • Wang, D.-S., et al. "Enantioselective Iridium-Catalyzed Hydrogenation of Indoles." Chemical Reviews, vol. 112, no. 4, 2012, pp. 2557–2590.

  • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media. VIII. Reduction of Indoles." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814.

  • Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of N-Boc-Indoles."[3] Journal of the American Chemical Society, vol. 122, no. 31, 2000, pp. 7614–7615.

Sources

Optimization

Addressing challenges in the scale-up production of (R)-5-Bromo-2-methylindoline

The following guide serves as a specialized Technical Support Center for the scale-up production of (R)-5-Bromo-2-methylindoline . It is designed to address the specific chemical, engineering, and safety challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up production of (R)-5-Bromo-2-methylindoline . It is designed to address the specific chemical, engineering, and safety challenges encountered when moving from milligram-scale discovery to gram/kilogram-scale process development.[1][2]

Status: Active | Tier: Level 3 (Process Chemistry) | Topic: Enantioselective Synthesis & Purification[3]

Process Overview & Route Selection

Before troubleshooting specific failures, verify that your selected synthetic route aligns with your available equipment and cost constraints.[3] We support two primary workflows for this target.

Workflow Decision Matrix

RouteSelection Start Start: Scale-Up Planning Decision Key Constraint? Start->Decision RouteA Route A: Asymmetric Hydrogenation (Catalytic) Decision->RouteA High Throughput / Low Waste RouteB Route B: Classical Resolution (Chiral Salt/Auxiliary) Decision->RouteB Low CapEx / Robustness ReqA Requires: High-Pressure Reactors (50+ bar) Expensive Chiral Catalyst (Ir/Ru) RouteA->ReqA ReqB Requires: Standard Reactors Cheap Reagents (Chiral Acids) Recycling Loop RouteB->ReqB ResultA High Yield (>90%) High ee (>95%) Risk: Debromination ReqA->ResultA ResultB Lower Yield (Max 50% per pass) High ee (>99% after recryst) Risk: Labor Intensive ReqB->ResultB

Figure 1: Decision matrix for selecting the optimal synthesis route based on facility capabilities and cost structure.

Troubleshooting Guide: Asymmetric Hydrogenation (Route A)

Context: You are reducing 5-bromo-2-methylindole to the (R)-indoline using a chiral transition metal catalyst.

Issue 1: "I am observing significant debromination (formation of 2-methylindoline)."

Diagnosis: Carbon-Halogen bonds are susceptible to oxidative addition by low-valent metals (especially Pd, but also Ru/Ir) under hydrogen pressure.[2] Root Cause:

  • Catalyst Mismatch: Using Pd/C or heterogeneous catalysts often cleaves aryl bromides.

  • Excessive Temperature: Higher temperatures lower the activation energy for the C-Br insertion.

  • Base Strength: Strong bases (used to activate precatalysts) can promote elimination pathways.

Corrective Actions:

  • Switch Catalyst System: Move to an Iridium-based system with chiral phosphine-thiourea ligands (e.g., ZhaoPhos).[1][2][3][4] These operate via an outer-sphere mechanism that activates the iminium ion rather than coordinating deeply with the aromatic ring, preserving the halogen [1].

  • Acidic Additives: Introduce a Brønsted acid (e.g., stoichiometric camphorsulfonic acid).[3] Protonation of the indole C=C bond accelerates hydrogenation relative to oxidative addition [2].

  • Protocol Adjustment:

    • Lower Temperature: Maintain reaction < 30°C.

    • Increase H2 Pressure: Higher pressure (50-70 bar) favors the hydrogenation kinetics over the C-Br cleavage.[2]

Issue 2: "Enantiomeric Excess (ee) drops significantly upon scale-up (>10g)."

Diagnosis: The reaction works in the vial (95% ee) but drops in the autoclave (80% ee). Root Cause:

  • H2 Mass Transfer: In large vessels, poor gas-liquid mixing starves the catalyst, allowing a non-selective background reaction or catalyst deactivation/aggregation.[3]

  • Exotherm Control: Hydrogenation is exothermic. Localized hot spots in the reactor can degrade enantioselectivity.

Corrective Actions:

  • Engineering Control: Use a gas-entrainment impeller (hollow shaft) rather than a standard anchor stirrer to maximize H2 saturation.

  • Solvent Selection: Switch from pure methanol to a TFE (Trifluoroethanol) or DCM mixture.[3] TFE stabilizes the cationic metal intermediates and often boosts enantioselectivity [3].

Troubleshooting Guide: Classical Resolution (Route B)

Context: You have synthesized racemic 5-bromo-2-methylindoline and are separating enantiomers using a chiral acid or auxiliary.

Issue 3: "The diastereomeric salt is not crystallizing, or forms an oil."

Diagnosis: The lattice energy of the salt is insufficient to overcome solvation energy, or impurities are inhibiting nucleation.[3] Root Cause:

  • Wrong Resolving Agent: Tartaric acid is often too hydrophilic for lipophilic bromo-indolines.

  • Solvent Polarity: The solvent is too good at solubilizing the salt.

Corrective Actions:

  • Agent Swap: Switch to (S)-Naproxen or Mandelic Acid .[2] Literature suggests (S)-Naproxen acyl chloride can be used for kinetic resolution via amide formation, which separates easily [4]. For salt formation, try Di-p-toluoyl-D-tartaric acid (D-DTTA) ; the aromatic rings facilitate pi-stacking with the indoline core.[1][2]

  • Seeding Protocol: Do not rely on spontaneous nucleation. Generate a seed crystal in a small vial (scratching the glass, cooling to -20°C) and introduce it to the main reactor at the cloud point.

Issue 4: "My yield is capped at 40%. How do I recycle the wrong (S)-enantiomer?"

Diagnosis: Discarding 50% of your material (the S-isomer) renders the process economically unviable.[2] Root Cause: Indolines are difficult to racemize compared to carbonyls because the chiral center is not adjacent to an acidic proton.

Corrective Actions:

  • Oxidative Racemization Strategy:

    • Collect the mother liquor containing the unwanted (S)-isomer.

    • Oxidize it back to the achiral 5-bromo-2-methylindole using MnO2 or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[1][2][3]

    • Feed this achiral indole back into the reduction step (Route A) or the resolution step (Route B).[3]

    • Note: This creates a "closed loop" system where the only loss is reagent, not substrate.

Stability & Storage FAQs

Q: The product turns purple/black after drying. Is it decomposing? A: Yes. Indolines are electron-rich amines and are prone to air oxidation, reverting to the indole (which is often colored) or forming radical polymers.

  • Solution: Store the product as a salt (e.g., Hydrochloride or Tartrate) rather than the free base.[3] The protonated amine is significantly more resistant to oxidation. Flush all storage containers with Nitrogen/Argon.

Q: Can I brominate (R)-2-methylindoline if I can't source the bromo-indole starting material? A: Avoid this. Electrophilic bromination of the indoline core is highly regioselective for the para position relative to the nitrogen (Position 5), which is good.[2] However, the conditions (Br2, Lewis acids) can cause racemization of the C2 center or over-bromination at C7. It is chemically superior to establish the bromine before establishing the chirality [5].

Key Data Summary

Parameter5-Bromo-2-methylindole (SM)(R)-5-Bromo-2-methylindoline (Product)
CAS No. 1075-34-91206950-XX-X (Generic)
Mol.[1][2] Weight 210.07 g/mol 212.09 g/mol
State Solid (Off-white/Beige)Oil or Low-melting Solid (turns dark)
Storage Ambient, DryInert Gas, < -20°C (Free Base) or Ambient (Salt)
Safety Irritant (Skin/Eye)Irritant, potential sensitizer
Critical Impurity 2-Methylindole (Debrominated)(S)-Enantiomer, Indole (Oxidized)

Experimental Protocol: Oxidative Recycling Loop

For recovering the unwanted (S)-enantiomer.

Step 1: Oxidation [1][2]

  • Dissolve (S)-enriched 5-bromo-2-methylindoline residues in Toluene (10 volumes).

  • Add MnO2 (5.0 equiv) or DDQ (1.1 equiv).[3]

  • Heat to reflux for 2-4 hours. Monitor by TLC (Indoline spots fluoresce blue; Indoles absorb UV strongly/dark spot).[3]

  • Filter through a Celite pad to remove Mn species.

  • Concentrate filtrate to yield 5-bromo-2-methylindole.[1][2]

Step 2: Re-entry

  • Recrystallize the crude indole from Ethanol/Water to remove tars.

  • Combine with fresh racemic starting material for the next batch of Hydrogenation or Resolution.

References

  • Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles. Chinese Chemical Society. (2022).[5][6] Describes the ZhaoPhos ligand system for challenging aryl-substituted indoles. [3]

  • Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution. PubMed. (2024).[7] Discusses acid-assisted mechanisms for indoline synthesis.

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles. Journal of the American Chemical Society. (2023).[8] Provides insights into solvent effects and catalyst robustness.

  • Kinetic resolution of (±)-2-methylindoline. Mendeleev Communications. (2006).[3][9] Details the use of (S)-naproxen acyl chloride for resolving 2-methylindoline derivatives.

  • Regioselective dibromination of methyl indole-3-carboxylate. Organic & Biomolecular Chemistry. (2011). Highlights the challenges and regioselectivity rules of brominating the indole core.

Sources

Reference Data & Comparative Studies

Validation

Analytical Techniques for Confirming the Absolute Configuration of (R)-5-Bromo-2-methylindoline

Executive Summary Context: (R)-5-Bromo-2-methylindoline is a critical chiral scaffold in medicinal chemistry. The presence of the bromine atom at the 5-position allows for versatile downstream coupling (e.g., Buchwald-Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (R)-5-Bromo-2-methylindoline is a critical chiral scaffold in medicinal chemistry. The presence of the bromine atom at the 5-position allows for versatile downstream coupling (e.g., Buchwald-Hartwig, Suzuki), while the C2-methyl stereocenter dictates target binding affinity. The Challenge: Enantiomeric purity is insufficient; the absolute configuration (AC) must be unequivocally assigned. Misassignment at this stage can lead to costly failures in late-stage drug development. The Solution: This guide compares four analytical methodologies. While Single Crystal X-Ray Diffraction (SC-XRD) is the definitive "gold standard" due to the heavy bromine atom, Vibrational Circular Dichroism (VCD) offers a robust non-destructive alternative for amorphous samples.

Part 1: Comparative Analysis of Methodologies

The following matrix compares the primary techniques available for assigning the absolute configuration of (R)-5-Bromo-2-methylindoline.

FeatureSC-XRD (Anomalous Dispersion) VCD / ECD Spectroscopy NMR (Mosher's Method) Chiral HPLC (Analytical)
Primary Mechanism Direct imaging of electron density + Anomalous scattering (Bijvoet).Comparison of experimental IR/UV chirality with DFT calculations.Chemical shift differences (

) of diastereomeric amides.
Retention time comparison vs. known standard.
Confidence Level Absolute (100%) Very High (>95%)High (Caution: Rotamers)Low (Relative only)
Sample State Single Crystal (Must be high quality).Solution (Oil or Solid).Solution (Derivatization required).Solution.
Material Needed <1 mg (Recoverable).~5-10 mg (Recoverable).~5-10 mg (Destructive).<1 mg (Analytical).
Key Advantage The Bromine atom (

) provides a strong anomalous signal.
No crystallization needed; determines solution-state conformation.Accessible instrumentation; no special optics required.High throughput for QC once method is established.
Critical Limitation Crystal growth can be the rate-limiting step.Requires accurate DFT calculations; computationally intensive.Secondary amines (indolines) form rotamers, complicating analysis.Cannot determine AC without a known reference standard.

Part 2: Deep Dive & Experimental Protocols

Technique 1: Single Crystal X-Ray Diffraction (The Gold Standard)

Why this is the preferred method: For 5-bromo-2-methylindoline, SC-XRD is superior because of the Bromine atom . In light-atom structures (C, H, N, O), determining absolute configuration is difficult because the X-ray scattering is almost purely elastic. However, Bromine (


) absorbs X-rays near the wavelength of standard Cu or Mo sources, causing a phase shift known as anomalous dispersion . This breaks Friedel's Law (

), allowing the direct determination of absolute stereochemistry via the Flack Parameter .
Protocol: Crystal Growth & Analysis
  • Crystallization:

    • Dissolve 5-10 mg of the indoline in a minimum amount of MeOH or EtOH.

    • Place in a small vial, cover with perforated parafilm, and place inside a larger jar containing Hexane (Vapor Diffusion method).

    • Allow to stand undisturbed for 2-5 days.

  • Data Collection:

    • Select a crystal with sharp edges (approx. 0.1 x 0.1 x 0.2 mm).

    • Collect data using Cu K

      
       radiation (preferred for absolute configuration) or Mo K
      
      
      
      .
    • Ensure high redundancy to accurately measure the small intensity differences between Friedel pairs.

  • Validation (The Flack Parameter):

    • Refine the structure.[1]

    • Check Flack Parameter (

      
      ): 
      
      • 
         (e.g., 
        
        
        
        ): The model has the Correct Absolute Configuration.
      • 
         (e.g., 
        
        
        
        ): The model is Inverted (you have the opposite enantiomer).
      • 
        : Data is ambiguous (twinning or poor quality).
        
Technique 2: Vibrational Circular Dichroism (VCD)

Why this is the modern alternative: If the compound is an oil or fails to crystallize, VCD is the most reliable method. Unlike optical rotation (


), which is a single number, VCD provides a rich spectrum of chiral "fingerprints" across the IR region.
Protocol: The VCD Workflow
  • Experimental Acquisition:

    • Dissolve ~5-10 mg of sample in CDCl

      
       or CCl
      
      
      
      .
    • Record the IR and VCD spectra (typically 1000-1800 cm

      
      ).
      
  • Computational Modeling (DFT):

    • Conformational Search: Use Molecular Mechanics (MMFF) to find low-energy conformers of the (R)-enantiomer.

    • Geometry Optimization: Optimize top conformers using DFT (e.g., B3LYP/6-31G* or higher).

    • Frequency Calculation: Calculate VCD and IR intensities.

  • Assignment:

    • Boltzmann-weight the calculated spectra.

    • Overlay the Calculated (R) spectrum with the Experimental spectrum.

    • Match: If peaks align (positive matches positive, negative matches negative), the sample is (R).

    • Mirror: If the spectrum is a mirror image, the sample is (S).

Technique 3: NMR Analysis (Mosher's Method)

Critical Warning for Indolines: 5-bromo-2-methylindoline is a cyclic secondary amine . When derivatized with Mosher's acid chloride (MTPA-Cl), the resulting amide bond exhibits restricted rotation, leading to rotamers (cis/trans isomers) visible in the NMR.

  • Expert Insight: You must identify the major rotamer before applying the

    
     (delta-delta) rules, or the assignment will be incorrect.
    
Protocol:
  • Derivatization:

    • React sample with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate tubes (solvent: pyridine-d5 or CDCl

      
       + base).
      
  • Analysis:

    • Obtain

      
      H NMR. Identify the proton at the chiral center (C2-H) and the adjacent methyl group (C2-Me).
      
    • Calculate

      
      .
      
    • Construct a spatial model to correlate positive/negative shifts with the shielding cone of the phenyl group.

Part 3: Visualization of Workflows

Diagram 1: Decision Tree for Method Selection

This logic flow guides the researcher to the most efficient technique based on sample properties.

G Start Start: (R)-5-Bromo-2-methylindoline Unknown Purity/Config State Physical State? Start->State Solid Crystalline Solid State->Solid Oil Oil / Amorphous State->Oil XRD SC-XRD (Anomalous Dispersion) *Gold Standard* Solid->XRD High Quality Crystal VCD VCD / ECD Spectroscopy *Best Non-Crystalline* Solid->VCD Poor Crystal Oil->VCD Preferred NMR Mosher's NMR Analysis *Requires Derivatization* Oil->NMR Alternative CheckBr Check Flack Parameter (Br atom present) XRD->CheckBr DFT DFT Calculation vs. Experimental Spectrum VCD->DFT Rotamer Warning: Check for Rotamers (Cyclic Amine) NMR->Rotamer

Caption: Decision matrix for selecting the absolute configuration determination method. SC-XRD is prioritized for solids due to the presence of the heavy Bromine atom.

Diagram 2: VCD/DFT Assignment Workflow

The specific workflow for confirming configuration when crystals are unavailable.

VCD Input Sample Solution (CDCl3) ExpSpec Experimental VCD Spectrum Input->ExpSpec Compare Compare Spectra (Sign & Intensity) ExpSpec->Compare Model Build (R)-Model (In Silico) Conform Conformational Search (MMFF/DFT) Model->Conform Calc Calculate VCD (DFT/B3LYP) Conform->Calc Calc->Compare Result Assign Config (R) or (S) Compare->Result

Caption: Workflow for Vibrational Circular Dichroism (VCD). Comparison of experimental data with DFT calculations allows assignment without crystallization.

Part 4: Analytical Data Summary (Chiral HPLC)

While HPLC cannot determine absolute configuration without a standard, it is essential for determining enantiomeric excess (ee) and purity.

Recommended Screening Conditions (Polysaccharide Columns):

Column TypeStationary PhaseMobile Phase AMobile Phase BAdditive
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)n-HexaneIsopropanol (10-30%)0.1% Diethylamine (DEA)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized)n-HexaneEthanol (10-30%)0.1% DEA
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate) (Coated)n-HexaneIsopropanol (5-20%)0.1% DEA

Note: For Indolines, the addition of a basic additive (DEA or TEA) is crucial to suppress peak tailing caused by the secondary amine interacting with residual silanols.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Daicel Corporation. (n.d.).[2][3] Instruction Manual for CHIRALPAK® IA. Chiral Technologies.[4]

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753-819.

Sources

Comparative

A Comparative Guide to the Reactivity of (R)-5-Bromo-2-methylindoline and Bromo-Substituted Indoles

Introduction Within the landscape of medicinal chemistry and drug development, the indole and indoline scaffolds are privileged structures, forming the core of numerous natural products and pharmaceuticals.[1][2] Their f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of medicinal chemistry and drug development, the indole and indoline scaffolds are privileged structures, forming the core of numerous natural products and pharmaceuticals.[1][2] Their functionalization is a cornerstone of synthetic strategy, allowing for the fine-tuning of biological activity. Bromo-substituted derivatives, in particular, serve as exceptionally versatile synthetic handles, opening gateways to a multitude of complex molecular architectures through modern cross-coupling chemistry.[3]

This guide provides an in-depth technical comparison of the reactivity between (R)-5-Bromo-2-methylindoline, a saturated heterocyclic system, and various bromo-substituted indoles, which are aromatic. While structurally similar, the fundamental electronic differences between the indoline and indole cores impart distinct reactivity profiles to the C-Br bond and the heterocyclic nitrogen. Understanding these nuances is critical for researchers in selecting the appropriate building block and optimizing reaction conditions to achieve their synthetic goals. We will explore these differences through the lens of palladium-catalyzed cross-coupling reactions and N-functionalization, supported by experimental data and detailed protocols.

Pillar 1: Electronic and Structural Foundations of Reactivity

The divergent reactivity of bromoindolines and bromoindoles is rooted in their fundamental electronic structures. The indole ring possesses a planar, 10-π electron aromatic system, where the nitrogen lone pair actively participates in aromaticity. This delocalization renders the indole nitrogen less basic and nucleophilic, while making the pyrrolic ring, particularly the C3 position, highly electron-rich and susceptible to electrophilic attack.[4]

In stark contrast, the indoline scaffold lacks this aromaticity in the five-membered ring. The nitrogen atom is sp³-hybridized, and its lone pair is localized, making it a significantly stronger base and nucleophile, akin to a substituted aniline. This electronic distinction has profound implications:

  • Reactivity of the C-Br Bond: The C5-Br bond in both scaffolds is on a benzene ring. However, the aniline-like nitrogen in indoline is a strong electron-donating group via resonance, increasing the electron density of the attached benzene ring. This can influence the oxidative addition step in palladium-catalyzed reactions.

  • Reactivity of the N-H Bond: The indoline nitrogen is a standard secondary amine, readily undergoing alkylation or arylation under relatively mild basic conditions. The indole nitrogen, being part of an aromatic system, is less nucleophilic and requires stronger bases for deprotonation to participate in similar reactions.[4]

These core differences dictate the choice of catalysts, ligands, and reaction conditions required for successful transformations, as we will explore in the following sections.

Pillar 2: Comparative Reactivity in Key Transformations

The most common and powerful applications for these bromo-heterocycles involve palladium-catalyzed cross-coupling reactions.[5] These methods enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[5]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a workhorse of modern synthesis.[2][6] For 5-bromoindoles, this reaction is widely used to introduce aryl or heteroaryl substituents at the C5 position.[1][2]

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[2][7]

Causality Behind Experimental Choices: The choice of ligand is crucial. For electron-rich substrates like bromoindoles and bromoindolines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands stabilize the Pd(0) species and promote the difficult reductive elimination step, preventing side reactions like debromination.[8] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[2]

Comparative Data:

EntrySubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
15-BromoindolePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Acetonitrile/Water37High
25-BromoindoleArylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)Good
3(R)-5-Bromo-2-methylindolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water100Expected High
47-Bromoindole DerivativeAryl HalidePd(PPh₃)₄K₂CO₃DioxaneRefluxGood

Data for entries 1 and 2 compiled from sources.[1][2] Entry 3 is a representative expectation based on similar aniline-type substrates. Entry 4 is based on coupling with an indolylboronic acid.[6]

While both substrates are effective, the aniline-like nature of the indoline may lead to faster oxidative addition under certain conditions. However, it can also lead to catalyst inhibition if the nitrogen coordinates too strongly to the palladium center. N-protection (e.g., with a Boc or Cbz group) of the indoline can mitigate this issue and often leads to cleaner reactions and higher yields.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[9][10][11] This reaction couples an aryl halide with a primary or secondary amine.[9]

Causality Behind Experimental Choices: This reaction is highly sensitive to ligand choice. Sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) are essential.[10][12] They facilitate the crucial reductive elimination step that forms the C-N bond and prevents β-hydride elimination, a common side reaction.[9] Strong, non-nucleophilic bases like LHMDS or NaOtBu are required to deprotonate the amine coupling partner.[12]

Comparative Analysis:

  • (R)-5-Bromo-2-methylindoline: As an aniline-type aryl bromide, it is an excellent substrate for Buchwald-Hartwig amination. The reaction is generally high-yielding and proceeds under standard conditions.

  • Bromo-substituted Indoles: These are also effective substrates. However, if the coupling partner is another indole (i.e., N-arylation of an indole with a bromoindole), the lower nucleophilicity of the indole N-H requires more forcing conditions or specialized catalyst systems. For coupling with primary or secondary alkylamines, the reaction is generally robust.[1]

Comparative Data:

EntrySubstrateAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
15-BromoindoleMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100High
23-(6-bromo-1H-indazol-3-yl)...Piperidine derivativePd₂(dba)₃ / BrettPhosLHMDS1,4-Dioxane90Good-Excellent
3(R)-5-Bromo-2-methylindolineAnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH110Expected High

Data for entries 1 and 2 compiled from sources.[1][12] Entry 3 is a representative expectation.

C. Sonogashira and Heck Couplings (C-C Bond Formation)

The Sonogashira coupling introduces an alkyne moiety, while the Heck reaction introduces an alkene.[1][13][14] Both are fundamental transformations for elaborating the core structures.

  • Sonogashira Coupling: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[13][15] 5-Bromoindole is a well-established substrate, reliably yielding 5-alkynylindoles, which are key synthetic intermediates.[1][13] (R)-5-Bromo-2-methylindoline is expected to behave similarly, providing straightforward access to the corresponding alkynylindolines.

  • Heck Reaction: This coupling of an aryl halide with an alkene can sometimes be challenging with electron-rich aryl bromides due to competing side reactions like dehalogenation.[14][16] However, with modern catalyst systems, both bromoindoles and bromoindolines can be successfully vinylated.[1][8]

Pillar 3: Experimental Protocols and Visualization

To ensure trustworthiness and reproducibility, we provide detailed protocols for a representative Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids: Aryl Bromide, Boronic Acid, Base, Pd Catalyst, Ligand B 2. Seal vessel A->B C 3. Evacuate & backfill with Argon/Nitrogen (3x) B->C D 4. Add degassed solvent via syringe C->D E 5. Heat to desired temperature with stirring D->E F 6. Monitor reaction (TLC, LC-MS) E->F G 7. Cool to RT, dilute with organic solvent & water F->G H 8. Separate layers G->H I 9. Wash organic layer (brine), dry (Na₂SO₄) H->I J 10. Concentrate under reduced pressure I->J K 11. Purify via column chromatography J->K

Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindole

This protocol is adapted from established procedures for mild, aqueous-phase Suzuki couplings.[1][2]

Materials:

  • 5-Bromoindole (196 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol)

  • SPhos (16.4 mg, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol)

  • Acetonitrile/Water (4:1 mixture, 5 mL), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 5-bromoindole, phenylboronic acid, and potassium carbonate.

  • In a separate small vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1 mL of the degassed solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-phenylindole.

Protocol 2: Buchwald-Hartwig Amination of (R)-5-Bromo-2-methylindoline

This protocol is a representative procedure based on modern methods for C-N coupling.[10][12]

Materials:

  • (R)-5-Bromo-2-methylindoline (212 mg, 1.0 mmol)

  • Aniline (112 mg, 1.2 mmol)

  • Pd₂(dba)₃ (18.3 mg, 0.02 mmol)

  • BrettPhos (21.4 mg, 0.04 mmol)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.5 mL, 1.5 mmol)

  • Anhydrous Toluene (5 mL)

  • Inert gas (Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos.

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous toluene (2 mL), followed by (R)-5-Bromo-2-methylindoline and aniline via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the LHMDS solution dropwise via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-phenylated indoline product.

Palladium Catalytic Cycle Visualization

palladium_cycle pd0 LₙPd(0) (Active Catalyst) pd2_ox LₙPd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition + Ar-X pd2_trans LₙPd(II)(Ar)(Nu) pd2_ox->pd2_trans Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) + Nu-M or Nu-H pd2_trans->pd0 product Ar-Nu (Product) pd2_trans->product Reductive Elimination catalyst_regen Regenerated LₙPd(0) center reagents Ar-X = Aryl Halide Nu-M = Organometallic (e.g., Ar-B(OH)₂) Nu-H = Amine

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between (R)-5-Bromo-2-methylindoline and a bromo-substituted indole is a critical decision in a synthetic campaign that hinges on the desired chemical reactivity.

  • (R)-5-Bromo-2-methylindoline behaves as a classic electron-rich aryl bromide with a nucleophilic secondary amine. It is an excellent substrate for a wide range of palladium-catalyzed couplings at the C5-position. Its N-H bond is readily functionalized, although this nucleophilicity can sometimes necessitate N-protection to avoid catalyst inhibition in C-Br coupling reactions.

  • Bromo-substituted indoles are aromatic systems where the nitrogen's reactivity is tempered by its participation in the π-system. The C-Br bond remains a highly effective handle for all major classes of cross-coupling reactions, providing a robust platform for C5 functionalization. Direct N-functionalization of the indole core typically requires stronger reaction conditions compared to the indoline.

Ultimately, both classes of compounds are powerful building blocks. By understanding their intrinsic electronic properties and consulting established protocols, researchers can effectively harness their distinct reactivities to construct complex molecules for the advancement of drug discovery and materials science.

References

  • Kavková, P., et al. (2017). The synthesis of polysubstituted indoles from 3-bromo-2-indolyl phosphates. Organic & Biomolecular Chemistry. [Link]

  • Wang, G., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • Ghorai, M. K., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry. [Link]

  • Ghorai, M. K., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[2][3]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. ACS Publications. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Wolfe, C. N., et al. (2010). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. [Link]

  • Journal of Organic Chemistry. (n.d.). Synthesis and Reactions of 3-(Bromomethyl)-1-carbethoxy-4-iodoindole: The Preparation of 3,4-Differentially Substituted Indoles. [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • Maccari, R., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... [Link]

  • Modelli, A., et al. (2013). Electron attachment to indole and related molecules. AIP Publishing. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (n.d.). Bar charts comparing the conversion of 400 µM 5-bromoindole (A) and.... [Link]

  • Foley, D. J., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. [Link]

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Validation

Comparative Analysis of (R)- and (S)-5-Bromo-2-methylindoline Scaffolds in Drug Discovery

Executive Summary: The Stereochemical Imperative 5-Bromo-2-methylindoline is not merely a chemical intermediate; it is a "privileged scaffold" in modern medicinal chemistry, serving as the chiral core for a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

5-Bromo-2-methylindoline is not merely a chemical intermediate; it is a "privileged scaffold" in modern medicinal chemistry, serving as the chiral core for a wide array of CNS-active agents, particularly serotonin (5-HT2C) receptor agonists and tricyclic antidepressants.

The biological divergence between the (R)- and (S)- enantiomers of this scaffold is profound. While the C5-bromine atom serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand molecular complexity, the C2-methyl group dictates the spatial orientation of the molecule within protein binding pockets.

This guide provides a technical comparison of the biological potential, pharmacological profiles, and experimental handling of these two enantiomeric series.

Structural & Mechanistic Basis of Activity

The biological activity of 5-bromo-2-methylindoline derivatives is governed by the "Eudismic Ratio"—the potency difference between the active enantiomer (eutomer) and the less active one (distomer).

The C2-Methyl "Anchor" Effect

In G-Protein Coupled Receptors (GPCRs), particularly the 5-HT2C receptor, the binding pocket contains a hydrophobic cleft that strictly accommodates specific steric bulk.

  • The (R)-Enantiomer: Typically projects the C2-methyl group away from steric clashes in the receptor's orthosteric site, allowing the nitrogen lone pair to engage in critical hydrogen bonding (often with Asp3.32). This conformation is frequently associated with agonism .

  • The (S)-Enantiomer: Often causes a steric clash with transmembrane helices (TM3 or TM5), preventing the core indoline ring from achieving the optimal pi-pi stacking depth. This results in significantly reduced affinity or a switch in functionality (e.g., from agonist to antagonist or inactive).

Functionalization Potential (The C5-Bromo Handle)

The biological utility of this molecule relies on the C5-position.

  • (R)-Series Derivatives: Used to synthesize selective 5-HT2C agonists (anti-obesity, anti-epileptic).

  • (S)-Series Derivatives: Often explored for distinct metabolic stability profiles or as negative controls in SAR (Structure-Activity Relationship) studies.

Comparative Biological Profile

The following data summarizes the general performance trends of drugs synthesized from these two scaffolds. Note that while the intermediate itself has low intrinsic activity, it dictates the activity of the final drug.

Table 1: Comparative Pharmacological Potential
Feature(R)-5-Bromo-2-methylindoline Series(S)-5-Bromo-2-methylindoline Series
Primary Biological Role Eutomer (Active) for 5-HT2C AgonismDistomer (Less Active) or Antagonist
Binding Affinity (Ki) High (Low nanomolar range for derivatives)Low (Micromolar range)
Selectivity Profile High selectivity for 5-HT2C vs 5-HT2A/2BOften exhibits poor selectivity or off-target binding
Metabolic Stability Susceptible to specific CYP450 hydroxylationOften distinct clearance profile; useful for blocking metabolic soft spots
Key Application Lead compounds for obesity (e.g., Lorcaserin analogs)Negative controls; mechanistic probes

Critical Insight: In comparative studies of 2-methylindoline derivatives against parasitic targets (e.g., Trypanosoma brucei), the (R)-enantiomer has been observed to be up to 1400-fold more potent than the (S)-enantiomer, highlighting the critical nature of chiral resolution prior to biological screening [1].

Experimental Workflow: From Scaffold to Bioassay

To validate the biological activity of these enantiomers, researchers must follow a rigorous workflow that ensures optical purity. Testing a scalemic mixture (non-racemic but impure) can lead to false positives due to the high potency of the (R)-isomer.

Workflow Diagram

The following Graphviz diagram outlines the critical path for evaluating these scaffolds.

G Racemate Racemic 5-Br-2-Me-Indoline Resolution Chiral Resolution (HPLC/SFC) Racemate->Resolution R_Iso (R)-Enantiomer (>99% ee) Resolution->R_Iso Peak 1 S_Iso (S)-Enantiomer (>99% ee) Resolution->S_Iso Peak 2 Coupling Pd-Catalyzed Cross-Coupling (C5 Functionalization) R_Iso->Coupling S_Iso->Coupling Assay Biological Assay (Binding/Functional) Coupling->Assay Result_R High Potency (Agonist) Assay->Result_R (R)-Series Result_S Low Potency (Inactive/Control) Assay->Result_S (S)-Series

Figure 1: Critical path for the synthesis and evaluation of biologically active indoline derivatives. Note that the "Active" enantiomer is typically the (R)-form for serotonin targets.

Detailed Experimental Protocols

Protocol A: Chiral Resolution (Essential Pre-requisite)

Before biological testing, the 5-bromo-2-methylindoline must be resolved.

  • Method: Chiral Stationary Phase HPLC (High-Performance Liquid Chromatography).[1][2][3]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Detection: UV at 254 nm.

  • Success Criteria: Enantiomeric Excess (ee) > 99.5%.

    • Why this matters: Even 1% contamination of the highly active (R)-isomer in the (S)-sample can skew biological data by orders of magnitude.

Protocol B: In Vitro Functional Assay (Calcium Flux)

To compare the activity of the derivatives of (R)- and (S)-5-bromo-2-methylindoline on 5-HT2C receptors.

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT2C receptor.

  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 minutes at 37°C.

  • Compound Addition:

    • Prepare 10-point serial dilutions of the (R)-derived and (S)-derived ligands.

    • Add compounds to cells using an automated liquid handler (e.g., FLIPR Tetra).

  • Measurement: Monitor fluorescence intensity (excitation 485 nm, emission 525 nm) for 120 seconds.

  • Data Analysis:

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Expected Outcome: The (R)-derivative should show a sigmoidal dose-response curve with low nM potency. The (S)-derivative should show a flat line or a curve shifted significantly to the right (low potency).

Synthesis & Causality: Why the "5-Bromo" Matters

The "5-bromo" substituent is not biologically inert; it is the gateway to potency. The indoline core itself is a weak binder. The biological activity is "unlocked" only when the bromine is replaced by an aryl or heteroaryl group.

  • Mechanism: The bromine allows for Suzuki-Miyaura Coupling .

  • Reaction: (R)-5-Bromo-2-methylindoline + Aryl Boronic Acid

    
     (R)-5-Aryl-2-methylindoline.
    
  • SAR Implication: The aryl group attached at C5 extends into the deep hydrophobic pocket of the receptor. The chiral C2-methyl orients this new aryl group. If the chirality is wrong (S), the aryl group cannot enter the pocket, rendering the drug inactive regardless of the cross-coupling success.

References

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry (2015). Comparison of enantiomers showing ~1400-fold potency difference. [4]

  • Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor. Bioorganic & Medicinal Chemistry Letters (2016).[5] Details the SAR of 2-methyl substituted scaffolds in serotonin agonists.

  • We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders. ChemMedChem (2015). Review of the structural requirements for 5-HT2C selectivity, emphasizing chiral constraints.

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review (2025). Methodologies for resolving chiral intermediates like indolines.

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Comparative

A Comparative Guide to the Validation of (R)-5-Bromo-2-methylindoline as a Key Intermediate in Multi-Step Synthesis

Chiral indolines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The precise stereochemical orientation of substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Chiral indolines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The precise stereochemical orientation of substituents on the indoline scaffold is often critical for therapeutic efficacy. Consequently, the development of robust and efficient synthetic routes to enantiomerically pure indoline derivatives is of paramount importance to the drug development industry. This guide provides an in-depth validation of (R)-5-Bromo-2-methylindoline as a key intermediate, comparing its performance and utility against common alternatives.

The Strategic Importance of (R)-5-Bromo-2-methylindoline

(R)-5-Bromo-2-methylindoline is a versatile chiral building block that offers several strategic advantages in multi-step synthesis. The bromine atom at the 5-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, allowing for the introduction of diverse functionalities late in a synthetic sequence. The methyl group at the stereogenic C2-position is a common feature in many bioactive molecules, and its (R)-configuration is often crucial for target engagement.

The inherent value of this intermediate lies in its ability to streamline the synthesis of complex molecules by providing a pre-functionalized, stereochemically defined core. This approach can significantly reduce the number of synthetic steps, improve overall yield, and simplify purification processes compared to constructing the chiral indoline core from acyclic precursors in the later stages of a synthesis.

Comparative Analysis of Synthetic Strategies

The validation of any key intermediate is intrinsically linked to the efficiency and practicality of its own synthesis. Here, we compare common methodologies for accessing chiral 2-methylindolines, highlighting the context in which (R)-5-Bromo-2-methylindoline emerges as a valuable tool.

Table 1: Comparison of Synthetic Methodologies for Chiral 2-Methylindolines

MethodCatalyst/ReagentKey FeaturesCommon Challenges
Asymmetric Hydrogenation of Indoles Pd, Rh, Ir, or Ru complexes with chiral ligandsDirect, atom-economical approach.Requires pre-functionalized indole precursors; potential for catalyst poisoning.[2]
Intramolecular Alkene Hydroamination Copper catalysts with chiral ligandsGood for constructing the indoline core.Often requires N-protection and subsequent deprotection steps.[3]
Kinetic Resolution Chiral acids or metal complexesCan provide access to both enantiomers.Maximum theoretical yield of 50% for the desired enantiomer.[1]
Magnesiation of N-protected Indoles i-PrMgCl/LiClAllows for functionalization at the C2 position.Requires cryogenic conditions in some cases.[4][5]

While each of these methods has its merits, the synthesis of specifically substituted indolines like (R)-5-Bromo-2-methylindoline often necessitates a multi-step approach. A common strategy involves the synthesis of the racemic 5-bromo-2-methylindoline followed by chiral resolution, or an asymmetric synthesis from a suitable precursor.

Experimental Validation: A Case Study

To provide a quantitative comparison, we present a generalized workflow for the synthesis of a hypothetical drug candidate, "Compound X," which features a substituted (R)-2-methylindoline core. We will compare a synthetic route utilizing (R)-5-Bromo-2-methylindoline as a key intermediate against an alternative route involving a late-stage asymmetric hydrogenation.

Workflow Diagram: Comparative Synthesis of Compound X

cluster_A Route A: Utilizing (R)-5-Bromo-2-methylindoline cluster_B Route B: Late-Stage Asymmetric Hydrogenation A1 Synthesis of (R)-5-Bromo-2-methylindoline A2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A1->A2 A3 Further Functionalization A2->A3 A4 Compound X A3->A4 B1 Synthesis of 2-methyl-5-substituted Indole B2 Asymmetric Hydrogenation B1->B2 B3 Further Functionalization B2->B3 B4 Compound X B3->B4

Caption: Comparative workflows for the synthesis of Compound X.

Protocol 1: Synthesis via (R)-5-Bromo-2-methylindoline (Route A)

This route leverages the pre-defined stereochemistry and functionality of the intermediate.

Step 1: Synthesis of (R)-5-Bromo-2-methylindoline A common approach involves the bromination of 2-methylindoline followed by chiral resolution. Alternatively, asymmetric methods can be employed from the outset.

Step 2: Cross-Coupling Reaction

  • To a solution of (R)-5-Bromo-2-methylindoline (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography.

Step 3: Further Functionalization The coupled product is then carried forward through subsequent synthetic steps to yield Compound X.

Protocol 2: Synthesis via Late-Stage Asymmetric Hydrogenation (Route B)

This route introduces the chirality at a later stage.

Step 1: Synthesis of 2-methyl-5-substituted Indole The appropriately substituted indole is synthesized through established methods, such as the Fischer indole synthesis.

Step 2: Asymmetric Hydrogenation

  • To a solution of the 2-methyl-5-substituted indole (1.0 eq) in a suitable solvent (e.g., methanol), add a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand, 0.01 eq).

  • Pressurize the reaction vessel with hydrogen gas and stir at a specified temperature until the reaction is complete.

  • Remove the catalyst and solvent, and purify the resulting chiral indoline.

Step 3: Further Functionalization The enantiomerically enriched indoline is then used in subsequent reactions to produce Compound X.

Performance Comparison

Table 2: Quantitative Comparison of Synthetic Routes

ParameterRoute A (via Intermediate)Route B (Late-Stage)Rationale
Overall Yield Often higherCan be lower due to more steps post-chiral introductionFewer steps after introducing the valuable chiral center reduces potential for material loss.
Enantiomeric Excess (ee) High (typically >99% after resolution)Variable (dependent on catalyst and substrate)The intermediate is typically used in a highly pure enantiomeric form.
Process Robustness More predictableAsymmetric hydrogenations can be sensitive to impurities.Using a well-defined intermediate can lead to more consistent results.
Flexibility for Analogs HighModerateThe bromo-intermediate allows for a wide range of analogs to be synthesized from a common precursor.
Cost of Goods Potentially higher for the intermediateMay be lower if the catalyst for hydrogenation is inexpensive and efficient.The cost of chiral resolution or an asymmetric synthesis of the intermediate is a key factor.
Conclusion and Recommendations

The validation of (R)-5-Bromo-2-methylindoline as a key intermediate is highly dependent on the specific synthetic target and the overall goals of the drug development program.

Key Advantages of Using (R)-5-Bromo-2-methylindoline:

  • Convergent Synthesis: Allows for the late-stage introduction of complexity, which is often more efficient.

  • Stereochemical Control: Provides a reliable source of a specific enantiomer, which is critical for pharmacological activity.

  • Versatility: The bromo-functionality is a gateway to a vast array of chemical transformations.

Considerations:

  • Cost and Availability: The cost of the enantiomerically pure intermediate must be weighed against the potential savings in downstream processing.

  • Atom Economy: While the overall route may be more efficient, the synthesis of the intermediate itself should be optimized for atom economy.

For research and development programs where the exploration of structure-activity relationships (SAR) is crucial, (R)-5-Bromo-2-methylindoline is an exceptionally valuable intermediate. Its ability to serve as a common precursor for a library of analogs makes it a strategic choice for accelerating drug discovery efforts. For large-scale manufacturing, a thorough cost-benefit analysis is required, but the robustness and predictability it brings to a synthetic sequence are significant advantages.

References

  • Recent advances in asymmetric synthesis of 2-substituted indoline derivatives. SpringerLink. Available at: [Link]

  • Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Royal Society of Chemistry. Available at: [Link]

  • Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. National Institutes of Health. Available at: [Link]

  • Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. ACS Publications. Available at: [Link]

  • Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesis. Royal Society of Chemistry. Available at: [Link]

  • A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, Vol. 96, No. 6, 2018. Available at: [Link]

  • A Practical Synthesis of 2-Substituted 5-Bromoindoles. ResearchGate. Available at: [Link]

  • Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

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